Cyp11B2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18FN3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-3-pyridinyl]propan-2-ol |
InChI |
InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3 |
InChI Key |
OAMLIJKKGZLNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Cyp11B2-IN-1?
An In-Depth Technical Guide to the Mechanism of Action of Cyp11B2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the enzyme aldosterone synthase, also known as cytochrome P450 11B2 (CYP11B2). This enzyme plays a critical role in the biosynthesis of aldosterone, a key mineralocorticoid hormone involved in the regulation of blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including hypertension and heart failure.[3][4] this compound has emerged as a valuable research tool for investigating the physiological and pathological roles of aldosterone. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Mechanism of Action
The primary mechanism of action of this compound is the direct and potent inhibition of aldosterone synthase (CYP11B2). CYP11B2 is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[2][3] By inhibiting this enzyme, this compound effectively blocks the production of aldosterone.
A significant challenge in the development of CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[5] this compound demonstrates a favorable selectivity profile, inhibiting CYP11B2 at much lower concentrations than those required to inhibit CYP11B1. This selectivity is crucial for minimizing off-target effects on cortisol production, which could otherwise lead to adrenal insufficiency.[6][7]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| CYP11B2 (Aldosterone Synthase) | 2.3 |
| CYP11B1 (11β-Hydroxylase) | 142 |
| CYP19A1 (Aromatase) | 1021 |
| CYP17 | > 10000 |
Data sourced from MedchemExpress and Clinisciences.[6][7]
Table 2: In Vivo Efficacy of this compound in a Rhesus Monkey Model
| Intravenous Dose (mg/kg) | Reduction in Aldosterone AUC | Effect on Cortisol Levels |
| 0.01 | 62% | No apparent effect |
| 0.3 | 95% | No apparent effect |
Data sourced from MedchemExpress.[6]
Signaling and Metabolic Pathways
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) and the specific point of inhibition by this compound, as well as a conceptual representation of its selective action.
Caption: Overview of the Renin-Angiotensin-Aldosterone System and the site of this compound inhibition.
Caption: Selective inhibition of CYP11B2 over CYP11B1 by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against human CYP11B2, CYP11B1, and other cytochrome P450 enzymes.
Methodology:
-
Cell Culture and Transfection: COS-7 cells (or other suitable host cells) are cultured under standard conditions. The cells are then transfected with expression vectors encoding for human CYP11B2, CYP11B1, or other enzymes of interest (e.g., CYP17, CYP19A1).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then made to achieve a range of final assay concentrations.
-
Inhibition Assay:
-
Transfected cells are incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
The appropriate substrate for each enzyme is added to initiate the enzymatic reaction (e.g., 11-deoxycorticosterone for CYP11B2/B1, 17-hydroxypregnenolone for CYP17).
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is terminated, and the concentration of the product (e.g., aldosterone, cortisol) in the supernatant is quantified.
-
-
Quantification: Product quantification is typically performed using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study in Rhesus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of this compound in a non-human primate model.
Methodology:
-
Animal Model: Adult male or female rhesus monkeys are used for the study.
-
Compound Formulation and Administration:
-
A stock solution of this compound is prepared in DMSO.
-
For intravenous (i.v.) administration, the stock solution is diluted in a vehicle consisting of PEG300, Tween-80, and saline. A typical formulation might involve adding 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300, followed by 50 µL of Tween-80 and 450 µL of saline to make a 1 mL working solution.[6]
-
The formulated compound is administered intravenously at the desired doses (e.g., 0.01 and 0.3 mg/kg).
-
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration to establish a baseline and monitor the pharmacokinetic and pharmacodynamic profiles.
-
Hormone Level Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods, such as LC-MS/MS.
-
Data Analysis: The area under the concentration-time curve (AUC) for aldosterone is calculated for each dose group and compared to the baseline to determine the percentage of reduction. Cortisol levels are monitored to assess the in vivo selectivity.
Caption: Workflow for in vitro and in vivo characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of aldosterone synthase. Its mechanism of action, centered on the direct inhibition of CYP11B2, leads to a significant reduction in aldosterone production both in vitro and in vivo, with minimal impact on cortisol levels at therapeutic doses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound as a tool to investigate the roles of aldosterone in health and disease and for professionals in the field of drug development exploring novel therapies for cardiovascular and renal disorders.
References
- 1. CYP19A1/CYP11B2-IN-1| CAS NO:183500-36-9| GlpBio [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYP19A1/CYP11B2-IN-1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NB-64-02159-25mg | this compound [1356479-78-1] Clinisciences [clinisciences.com]
The Discovery and Synthesis of Cyp11B2-IN-1: A Selective Aldosterone Synthase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Cyp11B2-IN-1, a potent and selective inhibitor of aldosterone synthase (CYP11B2). This molecule, also identified as compound 32 in foundational research, represents a significant advancement in the pursuit of targeted therapies for cardiovascular and renal diseases driven by excess aldosterone. This document details the scientific rationale, experimental methodologies, and key data associated with this compound, offering a valuable resource for researchers, scientists, and drug development professionals in the field.
Introduction: The Therapeutic Promise of Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance through the renin-angiotensin-aldosterone system (RAAS).[1][2] However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[3] Aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme, is responsible for the final and rate-limiting steps in aldosterone biosynthesis.[1][4] This makes it a prime therapeutic target for directly lowering aldosterone levels and mitigating its deleterious effects.
A significant challenge in developing CYP11B2 inhibitors lies in achieving selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[5] Off-target inhibition of CYP11B1 can lead to serious side effects due to cortisol deficiency. This compound has emerged from discovery efforts as a promising candidate with a favorable selectivity profile.
Discovery of this compound: A Benzimidazole Scaffold
This compound was identified through a focused drug discovery program aimed at developing potent and selective benzimidazole-based inhibitors of CYP11B2.[1][6] The discovery process involved the screening of a compound library followed by systematic hit-to-lead and lead optimization studies. These efforts focused on enhancing potency for CYP11B2, improving selectivity against CYP11B1 and other cytochrome P450 enzymes, and optimizing pharmacokinetic properties.[1] this compound (Compound 32) was a key outcome of this research, demonstrating a potent inhibitory effect on CYP11B2 with significant selectivity over CYP11B1.[1]
Synthesis of this compound
The chemical synthesis of this compound follows a multi-step route typical for the construction of substituted benzimidazole derivatives. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (Compound 32)
A representative synthetic procedure, as described in the supporting information of the primary literature, is as follows:[6]
Step 1: Synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole
A mixture of 4-fluorobenzaldehyde and o-phenylenediamine is heated in a suitable solvent, such as ethanol, in the presence of an oxidizing agent like sodium metabisulfite. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography to yield 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
Step 2: N-Alkylation with 1-(chloromethyl)-1H-imidazole
The 2-(4-fluorophenyl)-1H-benzo[d]imidazole is then reacted with 1-(chloromethyl)-1H-imidazole hydrochloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature or slightly elevated temperature until completion. The crude product is then purified by column chromatography to afford 4-((1H-imidazol-1-yl)methyl)-6-fluoro-2-phenyl-1H-benzo[d]imidazole, which is this compound.
Biological Activity and Selectivity
This compound exhibits potent and selective inhibition of CYP11B2. The key quantitative data are summarized in the table below.
| Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| Human CYP11B2 | 2.3 | ~62-fold | [1] |
| Human CYP11B1 | 142 | [1] | |
| Human CYP19 (Aromatase) | 1021 | [7] |
Table 1: In vitro inhibitory activity of this compound.
Experimental Protocols:
In Vitro CYP11B1 and CYP11B2 Inhibition Assays: [8]
The inhibitory activity of this compound against human CYP11B1 and CYP11B2 was determined using V79MZ cells stably expressing the respective enzymes. The assay measures the conversion of a radiolabeled substrate, [³H]-11-deoxycorticosterone, to their respective products.
-
V79MZ cells expressing either human CYP11B1 or CYP11B2 are seeded in 24-well plates.
-
The cells are incubated with increasing concentrations of this compound.
-
The radiolabeled substrate, [³H]-11-deoxycorticosterone, is added to initiate the enzymatic reaction.
-
After a defined incubation period, the reaction is stopped, and the steroids are extracted.
-
The substrate and products are separated by thin-layer chromatography (TLC).
-
The radioactivity of the product spots is quantified to determine the percentage of inhibition.
-
IC50 values are calculated from the concentration-response curves.
In Vivo Pharmacodynamics and Pharmacokinetics
The in vivo efficacy of this compound was evaluated in a rhesus monkey pharmacodynamic model.[1] The compound demonstrated a dose-dependent reduction in plasma aldosterone levels without significantly affecting cortisol levels, highlighting its selectivity in a relevant preclinical model.
| Dose (i.v.) | Aldosterone AUC Reduction (%) | Effect on Cortisol | Reference |
| 0.01 mg/kg | 62 | No apparent effect | [1][7] |
| 0.3 mg/kg | 95 | No apparent effect | [1][7] |
Table 2: In vivo pharmacodynamic effects of this compound in rhesus monkeys.[1][7]
Experimental Protocol:
Rhesus Monkey Pharmacodynamic Model: [1]
-
Male rhesus monkeys are instrumented with indwelling catheters for blood sampling.
-
A baseline blood sample is collected.
-
This compound is administered intravenously at various doses.
-
Blood samples are collected at multiple time points post-dose.
-
Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).
-
The area under the curve (AUC) for aldosterone concentration is calculated and compared to baseline to determine the percentage of reduction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for the evaluation of Cyp11B2 inhibitors.
References
- 1. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Cyp11B2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp11B2-IN-1 is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. This document provides a detailed examination of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of its inhibitory potency and selectivity, alongside available in vivo data. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cardiovascular disease, endocrinology, and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H18FN3O | [1][2][3] |
| Molecular Weight | 311.35 g/mol | [1][2][3] |
| CAS Number | 1356479-78-1 | [1][2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| SMILES | OC(C)(C)C1=CC(C2=NC3=CC=C(F)C=C3N2C4CC4)=CN=C1 | [2] |
| Relative Density | 1.34 g/cm3 (Predicted) | [3] |
Biological Activity and Mechanism of Action
This compound functions as a highly potent inhibitor of CYP11B2, the terminal enzyme responsible for aldosterone synthesis in the adrenal cortex. Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance, making its synthesis a key target for therapeutic intervention in cardiovascular and renal diseases.
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CYP11B2. This leads to a reduction in the production of aldosterone. The inhibitory activity of this compound has been quantified through in vitro assays, with key data presented below.
In Vitro Inhibitory Activity
| Target Enzyme | IC50 (nM) | Reference |
| CYP11B2 (Aldosterone Synthase) | 2.3 | [1][2][3][4] |
| CYP11B1 (Steroid 11-beta-hydroxylase) | 142 | [1][2][3][4] |
| CYP19A1 (Aromatase) | 1021 | [3] |
The data demonstrates that this compound is a highly selective inhibitor of CYP11B2, with approximately 62-fold greater potency for CYP11B2 over the closely related enzyme CYP11B1. This selectivity is critical for minimizing off-target effects, particularly the disruption of cortisol biosynthesis, which is regulated by CYP11B1.
In Vivo Pharmacodynamics
In a rhesus monkey pharmacodynamic model, intravenous administration of this compound resulted in a dose-dependent reduction in aldosterone levels.[2][3] Notably, these effects were observed without a significant impact on cortisol levels, further confirming the selectivity of the inhibitor in a living system.[2][3]
| Dose (i.v.) | Aldosterone AUC Reduction | Reference |
| 0.01 mg/kg | 62% | [2][3] |
| 0.3 mg/kg | 95% | [2][3] |
Experimental Protocols
While specific, detailed experimental protocols from the primary literature are not publicly available, the following represent standard methodologies for the key experiments cited.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of a compound against a cytochrome P450 enzyme like CYP11B2 involves a cell-free enzymatic assay.
References
Preliminary In Vitro Evaluation of a Potent and Selective Aldosterone Synthase Inhibitor: A Technical Overview of RO6836191
Disclaimer: No public information was found for a compound with the designation "Cyp11B2-IN-1". This technical guide provides a detailed in vitro evaluation of RO6836191 , a representative potent and highly selective inhibitor of CYP11B2 (Aldosterone Synthase), based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Its synthesis is primarily mediated by the enzyme aldosterone synthase (AS), encoded by the CYP11B2 gene, which is located in the zona glomerulosa of the adrenal cortex.[3][4][5] Dysregulation of aldosterone production can lead to various cardiovascular and renal diseases, including primary aldosteronism and resistant hypertension.[3][6] Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy.[7][8]
A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[6][9][10] CYP11B1 and CYP11B2 share 93% sequence homology, making selective inhibition difficult.[6][9] Lack of selectivity can lead to adrenal insufficiency due to the suppression of cortisol production.[3] RO6836191 is a novel, potent, and highly selective competitive inhibitor of CYP11B2.[6][9] This guide summarizes its preliminary in vitro evaluation.
Aldosterone Synthesis Pathway and Inhibition
CYP11B2 catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[3] This multi-step process involves hydroxylation at the 11β-position, followed by hydroxylation and subsequent oxidation at the C-18 position.[3] RO6836191 acts as a competitive inhibitor, blocking the active site of the enzyme and preventing the synthesis of aldosterone.
Quantitative In Vitro Data
The in vitro potency and selectivity of RO6836191 were assessed using recombinant human and cynomolgus monkey enzymes expressed in human renal leiomyoblastoma cells.[6]
| Parameter | Human CYP11B2 | Human CYP11B1 | Selectivity Ratio (CYP11B1/CYP11B2) |
| Ki (nmol/L) | 13 | >1300 | >100-fold |
| Parameter | Cynomolgus Monkey CYP11B2 | Cynomolgus Monkey CYP11B1 | Selectivity Ratio (CYP11B1/CYP11B2) |
| Ki (nmol/L) | Not explicitly stated, but inhibition was potent | Not explicitly stated, but inhibition was significantly weaker | 800-fold |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
The inhibitory effect of RO6836191 on CYP11B2 and CYP11B1 was determined using a cell-based assay with recombinant enzymes.
-
Cell Line: Human renal leiomyoblastoma cells (ATCC CRL-1440) engineered to express recombinant human or cynomolgus monkey CYP11B1 or CYP11B2 enzymes.[6]
-
Substrates: The respective substrates for each enzyme were added to initiate the enzymatic reaction.
-
Incubation: The cells were incubated with varying concentrations of RO6836191.
-
Product Measurement: The production of aldosterone (by CYP11B2) or cortisol (by CYP11B1) was quantified.
-
Data Analysis: The inhibition constant (Ki) was calculated to determine the potency of RO6836191.
Summary and Conclusion
The preliminary in vitro evaluation of RO6836191 demonstrates that it is a potent and highly selective competitive inhibitor of aldosterone synthase (CYP11B2).[6][9] With a selectivity of over 100-fold for human CYP11B2 compared to the closely related CYP11B1, RO6836191 shows promise in minimizing the risk of cortisol suppression, a significant liability for less selective inhibitors. The data from cynomolgus monkey enzymes further supports its high selectivity profile. These findings established a strong rationale for the further preclinical and clinical development of RO6836191 as a potential therapeutic agent for aldosterone-mediated diseases.
References
- 1. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Genes | Springer Nature Experiments [experiments.springernature.com]
The Role of Aldosterone Synthase (CYP11B2) in the Pathophysiology of Primary Aldosteronism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary aldosteronism is the most common cause of secondary hypertension, characterized by the autonomous production of aldosterone from the adrenal glands.[1][2][3] A key player in the pathophysiology of this condition is the enzyme aldosterone synthase, encoded by the CYP11B2 gene. This technical guide provides an in-depth exploration of the function of CYP11B2 in primary aldosteronism, detailing its role in aldosterone biosynthesis, the genetic and regulatory mechanisms leading to its overexpression, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for primary aldosteronism.
Introduction: The Central Role of CYP11B2 in Aldosterone Synthesis
Aldosterone, the principal mineralocorticoid in humans, plays a critical role in regulating blood pressure and electrolyte balance. Its synthesis occurs in the zona glomerulosa of the adrenal cortex and is finalized by the enzymatic activity of aldosterone synthase (CYP11B2).[2][4] CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[5] Dysregulation of CYP11B2 expression or function is a hallmark of primary aldosteronism, leading to excessive aldosterone production independent of the renin-angiotensin system.[2][4]
The Aldosterone Biosynthesis Pathway and the Function of CYP11B2
The synthesis of aldosterone is a multi-step process that begins with cholesterol. The final, rate-limiting steps are catalyzed by CYP11B2. This enzyme sequentially hydroxylates 11-deoxycorticosterone at the 11β-position to form corticosterone, followed by hydroxylation at the 18-position to yield 18-hydroxycorticosterone, and finally oxidation at the 18-position to produce aldosterone.
Caption: The final three steps of the aldosterone biosynthesis pathway are catalyzed by CYP11B2.
Regulation of CYP11B2 Expression
The transcription of the CYP11B2 gene is tightly regulated, primarily by the renin-angiotensin II system and plasma potassium levels. Angiotensin II, via the angiotensin II type 1 receptor, and elevated potassium concentrations both lead to an increase in intracellular calcium levels. This calcium influx activates signaling cascades that promote the expression of transcription factors, which in turn bind to the promoter region of the CYP11B2 gene and initiate its transcription. While adrenocorticotropic hormone (ACTH) can transiently stimulate aldosterone production, it is not a primary regulator of CYP11B2 expression.
Caption: Regulation of CYP11B2 expression by angiotensin II and potassium.
Genetic Alterations Leading to CYP11B2 Dysregulation in Primary Aldosteronism
In primary aldosteronism, the regulation of CYP11B2 is often disrupted by genetic alterations. These can be either somatic mutations within aldosterone-producing adenomas (APAs) or germline mutations in familial forms of the disease.
Somatic Mutations in Aldosterone-Producing Adenomas
The majority of APAs harbor somatic mutations in genes that regulate intracellular calcium levels. These mutations lead to a constitutive influx of calcium, which in turn drives the overexpression of CYP11B2 and autonomous aldosterone production. The most frequently mutated genes include:
-
KCNJ5 : Encodes a potassium channel. Mutations lead to loss of selectivity and increased sodium conductance, causing membrane depolarization and calcium influx.[1]
-
CACNA1D : Encodes a voltage-gated calcium channel. Gain-of-function mutations result in increased calcium entry.[1]
-
ATP1A1 and ATP2B3 : Encode ion pumps. Mutations in these genes also lead to altered intracellular ion concentrations and subsequent calcium signaling activation.[1]
Germline Mutations in Familial Hyperaldosteronism
Familial hyperaldosteronism (FH) is a rare inherited form of primary aldosteronism. The different types of FH are associated with specific germline mutations:
-
Familial Hyperaldosteronism Type I (FH-I) : Caused by a chimeric gene resulting from an unequal crossover between the CYP11B1 (encoding 11β-hydroxylase) and CYP11B2 genes. This leads to ACTH-dependent expression of the chimeric enzyme with aldosterone synthase activity in the cortisol-producing zona fasciculata.
-
Other Familial Forms : Germline mutations in genes such as KCNJ5, CACNA1D, and CLCN2 have also been identified in other types of familial hyperaldosteronism.
Quantitative Data on CYP11B2 and Primary Aldosteronism
The following tables summarize key quantitative data related to the role of CYP11B2 in primary aldosteronism.
Table 1: Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas
| Gene | Prevalence in European Cohorts | Prevalence in Japanese Cohorts |
| KCNJ5 | ~30-40%[1] | ~60%[1] |
| CACNA1D | ~5-15% | ~14%[6][7] |
| ATP1A1 | ~5% | ~5%[6][7] |
| ATP2B3 | ~3% | ~4%[6][7] |
Table 2: Comparison of CYP11B2 Expression in Normal Adrenal Tissue vs. Aldosterone-Producing Adenomas
| Tissue Type | CYP11B2 mRNA Levels (relative units) | Reference |
| Normal Adrenal | Lower | [8][9] |
| Aldosterone-Producing Adenoma | Higher (P < 0.005) | [8][9] |
Table 3: Clinical and Biochemical Characteristics of Primary Aldosteronism Patients with KCNJ5 Mutations
| Characteristic | KCNJ5 Mutant | KCNJ5 Wild-Type | Reference |
| Age (years) | Younger (45 ± 3) | Older (52 ± 5) | [10] |
| Sex | Predominantly Female (67%) | 44% Female | [10] |
| Plasma Aldosterone (ng/dL) | Higher (42 ± 8) | Lower (33 ± 8) | [10] |
| Tumor Size (mm) | Larger (16.1 ± 6.4) | Smaller (14.9 ± 7.4) | [10] |
| Serum Potassium | Lower | Higher | [10] |
Experimental Protocols for Studying CYP11B2
This section provides an overview of key experimental methodologies used to investigate the function of CYP11B2 in primary aldosteronism.
CYP11B2 Immunohistochemistry
Objective: To visualize the expression and localization of the CYP11B2 enzyme in adrenal tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded adrenal tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific binding is blocked using a suitable blocking solution (e.g., serum from the secondary antibody host).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CYP11B2. A monoclonal antibody is often used at a dilution of 1:200.[11][12]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., using an avidin-biotin-peroxidase complex) to generate a visible signal.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.
Quantitative Real-Time PCR (qRT-PCR) for CYP11B2 Expression
Objective: To quantify the mRNA expression levels of CYP11B2 in adrenal tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved adrenal tissue using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for the CYP11B2 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.
-
Data Analysis: The expression of CYP11B2 is normalized to a stable housekeeping gene (e.g., 18S rRNA) and quantified relative to a control sample.[5][9]
Genetic Analysis of Somatic Mutations
Objective: To identify somatic mutations in genes associated with primary aldosteronism in adrenal tumor tissue.
Caption: Workflow for the identification of somatic mutations in adrenal tumors.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from microdissected tumor tissue. DNA from peripheral blood or adjacent normal adrenal tissue is also extracted as a control.[13]
-
Targeted Next-Generation Sequencing (NGS): A targeted NGS panel covering the known driver genes for primary aldosteronism (KCNJ5, CACNA1D, ATP1A1, ATP2B3, etc.) is used to sequence the DNA.
-
Bioinformatic Analysis: The sequencing data is analyzed using a bioinformatic pipeline to identify genetic variants present in the tumor DNA but absent in the control DNA (somatic mutations).
-
Sanger Sequencing: Candidate somatic mutations are typically validated using the Sanger sequencing method.[13]
Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify aldosterone concentrations in plasma or serum.
Methodology:
-
Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma or serum sample. The aldosterone is then extracted using liquid-liquid or solid-phase extraction.[14]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other molecules based on its chemical properties.[14]
-
Mass Spectrometry Detection: The separated aldosterone is ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for aldosterone and the internal standard, allowing for highly specific and sensitive quantification.[14]
Conclusion and Future Directions
CYP11B2 is a central enzyme in the pathophysiology of primary aldosteronism. Its dysregulation, driven by genetic mutations that alter intracellular calcium signaling, leads to the autonomous production of aldosterone and subsequent hypertension. The experimental techniques outlined in this guide are crucial for furthering our understanding of this complex disease and for the development of novel therapeutic strategies. Future research should focus on elucidating the precise mechanisms by which different somatic mutations lead to varying clinical phenotypes and on the development of targeted therapies that can specifically inhibit the aberrant activity of CYP11B2 or the upstream signaling pathways that drive its expression. The development of highly selective aldosterone synthase inhibitors represents a promising therapeutic avenue for the treatment of primary aldosteronism.
References
- 1. Somatic Mutations of the ATP1A1 Gene and Aldosterone-Producing Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Immunohistochemistry of the Human Adrenal CYP11B2 in Normal Individuals and in Patients with Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas in Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas in Japanese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cardiovascular and metabolic characters of KCNJ5 somatic mutations in primary aldosteronism [frontiersin.org]
- 11. Immunohistochemistry and Pathological Classification [bio-protocol.org]
- 12. Frontiers | Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Cyp11B2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B2-IN-1 is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1] Aldosterone, a mineralocorticoid hormone, plays a pivotal role in regulating blood pressure and electrolyte balance.[2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including primary aldosteronism and resistant hypertension.[5][6] Consequently, selective inhibition of CYP11B2 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its quantitative data, experimental methodologies, and its interaction with key signaling pathways.
The primary challenge in developing CYP11B2 inhibitors lies in achieving high selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% homology with CYP11B2.[2][7] Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency.[6] this compound has demonstrated significant selectivity, making it a valuable tool for investigating the specific roles of aldosterone in various physiological and pathological processes.
Quantitative Data
The inhibitory potency and selectivity of this compound and other relevant CYP11B2 inhibitors are summarized in the tables below. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Source |
| This compound | Human CYP11B2 | 2.3 | [1] |
| This compound | Human CYP11B1 | 142 | [1] |
Table 2: In Vitro Inhibitory Activity of Other Selective CYP11B2 Inhibitors
| Compound | Target | IC50/Ki (nM) | Selectivity (CYP11B1/CYP11B2) | Source |
| RO6836191 | Human CYP11B2 | 13 (Ki) | >100-fold | [2] |
| Pyrimidine-based inhibitor (compound 22) | Monkey CYP11B2 | 13 (IC50) | 702-fold | [6] |
| Pyrimidine-based inhibitor (compound 22) | Monkey CYP11B1 | 8850 (IC50) | [6] |
Table 3: In Vivo Efficacy of this compound in a Rhesus Monkey Model
| Dose (i.v.) | Reduction in Aldosterone AUC | Source |
| 0.01 mg/kg | 62% | [1] |
| 0.3 mg/kg | 95% | [1] |
Signaling Pathways
The synthesis of aldosterone is tightly regulated by a complex signaling network. Understanding this pathway is essential for contextualizing the effects of this compound.
Aldosterone Synthesis Signaling Pathway
The production of aldosterone in the zona glomerulosa of the adrenal cortex is primarily stimulated by angiotensin II (Ang II), potassium (K+), and to a lesser extent, adrenocorticotropic hormone (ACTH).[2][7] These stimuli activate intracellular signaling cascades that converge on the upregulation of CYP11B2 gene expression and activity.[2][5]
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key in vitro and in vivo experiments involving this compound.
In Vitro CYP11B2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of compounds on CYP11B2.
Objective: To measure the IC50 value of this compound for human CYP11B2.
Materials:
-
Human adrenocortical carcinoma cell line (NCI-H295R) or other suitable cells expressing recombinant human CYP11B2 (e.g., V79MZ cells).[8]
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
11-Deoxycorticosterone (DOC) as the substrate.
-
Angiotensin II or other stimulants to induce CYP11B2 expression.
-
ELISA kit for aldosterone or LC-MS/MS for steroid quantification.
Methodology:
-
Cell Culture: Culture the cells under appropriate conditions to ensure robust growth and CYP11B2 expression.
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound or other test compounds for a predetermined incubation period.
-
Stimulation and Substrate Addition: Stimulate the cells with Angiotensin II to enhance CYP11B2 activity. Add a known concentration of the substrate, 11-Deoxycorticosterone (DOC).
-
Incubation: Incubate the plates for a specific duration to allow for the enzymatic conversion of DOC to aldosterone.
-
Quantification of Aldosterone: Collect the cell culture supernatant. Measure the concentration of aldosterone using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the aldosterone concentration against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aldosterone production.
Caption: General workflow for an in vitro CYP11B2 inhibition assay.
In Vivo Pharmacodynamic Study in Rhesus Monkeys
This protocol outlines an in vivo model to assess the efficacy and selectivity of CYP11B2 inhibitors.
Objective: To evaluate the dose-dependent effect of this compound on plasma aldosterone and cortisol levels.
Animal Model: Rhesus monkeys are a suitable model due to the high homology of their CYP11B enzymes to humans.[9]
Materials:
-
Rhesus monkeys.
-
Low sodium diet.
-
Adrenocorticotropic hormone (ACTH).
-
This compound formulated for intravenous or oral administration.
-
Blood collection supplies.
-
LC-MS/MS for steroid hormone analysis.
Methodology:
-
Acclimatization and Diet: Acclimatize the monkeys to the housing conditions. Place the animals on a low sodium diet for a period (e.g., 3 weeks) to stimulate the renin-angiotensin-aldosterone system.[9]
-
Baseline Sampling: Collect baseline blood samples to determine initial aldosterone and cortisol levels.
-
ACTH Challenge: Administer ACTH to stimulate both aldosterone and cortisol production.[9]
-
Inhibitor Administration: Administer different doses of this compound to separate groups of animals.
-
Serial Blood Sampling: Collect blood samples at various time points post-dose to create a pharmacokinetic and pharmacodynamic profile.
-
Steroid Analysis: Separate plasma and analyze the concentrations of aldosterone, cortisol, and their precursors using LC-MS/MS.
-
Data Analysis: Calculate the area under the curve (AUC) for aldosterone and cortisol concentrations. Determine the percentage reduction in aldosterone AUC for each dose group. Assess the effect on cortisol levels to evaluate selectivity.
Caption: General workflow for an in vivo pharmacodynamic study of a CYP11B2 inhibitor.
Conclusion
This compound is a valuable pharmacological tool for the basic research community. Its high potency and selectivity for CYP11B2 allow for the precise investigation of aldosterone's role in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies. The elucidation of the signaling pathways that regulate aldosterone synthesis further enhances our understanding of the mechanism of action of this compound and its potential therapeutic applications. Further research utilizing this and similar inhibitors will undoubtedly continue to unravel the complexities of aldosterone biology and its impact on human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 3. Regulation of aldosterone synthesis and secretion [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhesus monkey model for concurrent analyses of in vivo selectivity, pharmacokinetics and pharmacodynamics of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyp11B2-IN-1: A Technical Guide for the Study of Hyperaldosteronism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperaldosteronism, a condition characterized by the excessive production of aldosterone, is a significant contributor to hypertension and cardiovascular disease. The enzyme aldosterone synthase, encoded by the CYP11B2 gene, represents a key therapeutic target for this condition. This technical guide provides an in-depth overview of Cyp11B2-IN-1, a potent and selective inhibitor of CYP11B2, as a tool for studying hyperaldosteronism. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Hyperaldosteronism and Cyp11B2
Primary aldosteronism is a common cause of secondary hypertension, stemming from the autonomous production of aldosterone by the adrenal glands.[1] Aldosterone, a key mineralocorticoid hormone, regulates salt and water balance, and its excess can lead to cardiovascular and renal damage.[2][3] The synthesis of aldosterone from 11-deoxycorticosterone is catalyzed by aldosterone synthase (CYP11B2), a cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[1][2][4] CYP11B2 is responsible for the final three steps in aldosterone biosynthesis.[5][6]
A significant challenge in targeting CYP11B2 is its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[7] Lack of selectivity can lead to adrenal insufficiency, a serious side effect.[2] Therefore, the development of highly selective CYP11B2 inhibitors is crucial for therapeutic applications.
This compound: A Potent and Selective Inhibitor
This compound is a potent inhibitor of CYP11B2, demonstrating significant selectivity over CYP11B1. This selectivity makes it a valuable research tool for investigating the specific roles of aldosterone in various physiological and pathological processes without the confounding effects of cortisol suppression.
Mechanism of Action
This compound acts as a competitive inhibitor of the CYP11B2 enzyme, thereby blocking the synthesis of aldosterone. By binding to the active site of CYP11B2, it prevents the conversion of 11-deoxycorticosterone to aldosterone.
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound.
| Parameter | Value | Reference |
| IC50 for CYP11B2 | 2.3 nM | [8] |
| IC50 for CYP11B1 | 142 nM | [8] |
| Selectivity Ratio (CYP11B1/CYP11B2) | ~61.7 | Calculated from[8] |
Signaling Pathways and Experimental Workflows
Aldosterone Synthesis Pathway
The following diagram illustrates the final steps of steroidogenesis, highlighting the role of CYP11B2 and the point of inhibition by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 5. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of Cyp11B2-IN-1 in H295R Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely accepted in vitro model for studying steroidogenesis.[1] These cells express the necessary enzymes for the biosynthesis of mineralocorticoids, glucocorticoids, and androgens, making them an invaluable tool for screening compounds that modulate steroid hormone production. A key enzyme in this process is Aldosterone synthase (CYP11B2), which catalyzes the final steps of aldosterone biosynthesis.[2][3] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, making CYP11B2 a significant therapeutic target.[2]
Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2. This document provides detailed application notes and protocols for utilizing this compound in H295R cell line experiments to investigate its effects on aldosterone and cortisol production, cell viability, and the expression of key steroidogenic genes.
This compound: Properties and Handling
This compound demonstrates high affinity for CYP11B2 with an IC50 of 2.3 nM.[3][4] Its selectivity for CYP11B2 over CYP11B1, the enzyme responsible for the final step of cortisol synthesis, is a critical feature, with a reported IC50 for CYP11B1 of 142 nM.[3][4]
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 (nM) |
| CYP11B2 | 2.3 |
| CYP11B1 | 142 |
Data sourced from MedchemExpress and Clinisciences product information.[3][4]
Stock Solution Preparation:
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions to working concentrations should be made in the cell culture medium. It is recommended that the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
This section outlines detailed protocols for assessing the impact of this compound on the H295R cell line.
Cell Culture and Maintenance
The H295R cell line should be cultured and maintained according to established protocols to ensure consistent steroidogenic activity.
Protocol 1: H295R Cell Culture
-
Culture Medium: Prepare a complete culture medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed H295R cells in T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating in new flasks or for experimental use.
Aldosterone and Cortisol Production Assay
This assay is designed to quantify the inhibitory effect of this compound on aldosterone and cortisol secretion from H295R cells.
Protocol 2: Steroidogenesis Assay
-
Cell Plating: Seed H295R cells in 24-well plates at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.
-
Stimulation and Inhibition: After 24 hours, replace the culture medium with fresh serum-free medium. To stimulate aldosterone production, treat the cells with Angiotensin II (e.g., 100 nM). Concurrently, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Following incubation, collect the cell culture supernatant from each well and store at -20°C or -80°C until hormone analysis.
-
Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6][7][8] The intensity of the color developed is inversely proportional to the hormone concentration.
Cell Viability Assay
It is crucial to assess whether the observed effects of this compound on steroid production are due to specific enzyme inhibition or a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]
Protocol 3: MTT Cell Viability Assay
-
Cell Treatment: Following the 24-48 hour treatment with this compound as described in Protocol 2, remove the supernatant for hormone analysis.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes at room temperature in the dark and measure the absorbance at 570 nm using a microplate reader.[9]
Gene Expression Analysis
To investigate the effect of this compound on the transcription of key steroidogenic genes, quantitative real-time PCR (qRT-PCR) can be performed.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Isolation: Treat H295R cells with this compound as described in Protocol 2 for a desired time point (e.g., 24 hours). Following treatment, lyse the cells and isolate total RNA using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix. Use specific primers for human CYP11B2 and CYP11B1. A housekeeping gene (e.g., GAPDH or ACTB) should be used as an internal control for normalization. The relative gene expression can be calculated using the 2^-ΔΔCt method.
Table 2: Example qRT-PCR Primer Sequences (Human)
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CYP11B2 | TGA CCT GAG CCA GGT TGA CTT | GGT CCT GAG GTC TGT GGT TGA |
| CYP11B1 | GAG GAG GCT GAG GAC ATG GAG | GCA GCA GGA GGT AGG AGT TGA |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 3: Example Data Summary for this compound Effects on H295R Cells
| This compound Conc. (nM) | Aldosterone (% of Control) | Cortisol (% of Control) | Cell Viability (% of Control) | CYP11B2 mRNA (Fold Change) | CYP11B1 mRNA (Fold Change) |
| 0 (Vehicle) | 100 | 100 | 100 | 1.0 | 1.0 |
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 |
This table is a template for presenting experimental results. The actual values will be determined from the experiments.
Signaling Pathway
This compound directly inhibits the enzymatic activity of CYP11B2, the final and rate-limiting enzyme in the aldosterone synthesis pathway.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its inhibitory effects on aldosterone synthesis in the H295R cell line, providing valuable insights for drug development and the study of steroid hormone regulation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-64-02159-25mg | this compound [1356479-78-1] Clinisciences [clinisciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. dbc-labs.com [dbc-labs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of CYP11B2 Inhibitors in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of selective CYP11B2 (aldosterone synthase) inhibitors in rhesus and cynomolgus monkeys, serving as a guide for preclinical research and development. Due to the lack of specific in vivo data for a compound designated "Cyp11B2-IN-1" in non-human primates, this document consolidates and generalizes findings from studies on several other selective CYP11B2 inhibitors, including fadrozole, LCI699, PB6440, SE-6440, and RO6836191.
Introduction to CYP11B2 Inhibition
Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone biosynthesis.[1][2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making CYP11B2 a key therapeutic target.[1][5][6] Selective inhibition of CYP11B2 over the closely related CYP11B1 (11β-hydroxylase), which is essential for cortisol synthesis, is a crucial aspect of developing safe and effective therapies.[1][7] Non-human primates, such as rhesus and cynomolgus monkeys, are valuable translational models for evaluating the pharmacokinetics, pharmacodynamics, and selectivity of CYP11B2 inhibitors due to the similarities in their adrenal steroidogenesis pathways to humans.[8][9]
Quantitative Data Summary
The following tables summarize the dosage and effects of various selective CYP11B2 inhibitors in in vivo studies conducted in rhesus and cynomolgus monkeys. These data can serve as a reference for designing new experiments with novel inhibitors.
Table 1: Single-Dose Oral Administration of Selective CYP11B2 Inhibitors in Cynomolgus Monkeys
| Compound | Dose (mg/kg) | Effect on Aldosterone | Effect on Cortisol | Reference |
| SE-6440 | 0.2 | 50% reduction | No inhibition | [10] |
| SE-6440 | 1 | >90% reduction | No inhibition | [10][11] |
| RO6836191 | 0.035 | 70% decrease | No change | [7] |
| RO6836191 | 30 | 90% decrease | No change | [7] |
| Unnamed tetrahydroisoquinoline | 0.1 | Dose-dependent reduction | Not specified | [12] |
Table 2: Repeat-Dose Oral Administration of SE-6440 in Cynomolgus Monkeys
| Dose (mg/kg/day) | Duration | Effect on Aldosterone (Day 7) | Effect on Aldosterone (Day 14) | Effect on Cortisol | Reference |
| 0.12 | 14 days | Reduced to 46% of control | Reduced to 49% of control | No inhibition | [11] |
| 0.6 | 14 days | Reduced to 13% of control | Reduced to 15% of control | No inhibition | [11] |
Table 3: Intravenous Administration of CYP11B2 Inhibitors in Rhesus Monkeys
| Compound | Dose (mg/kg) | Effect on Aldosterone | Effect on Precursors (11-deoxycorticosterone, 11-deoxycortisol) | Effect on Cortisol | Reference |
| Fadrozole | 0.001 - 1 | Dose-dependent reduction | Increase | Bell-shaped changes | [8] |
| LCI699 | 0.003 - 3 | Dose-dependent reduction | Increase | Bell-shaped changes | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating CYP11B2 inhibitors in non-human primates.
Protocol 1: ACTH Challenge Model for Assessing In Vivo Efficacy and Selectivity
This protocol is widely used to stimulate adrenal steroidogenesis, allowing for the robust assessment of an inhibitor's effect on both aldosterone and cortisol pathways.[8][10][11][13]
Objective: To determine the dose-dependent efficacy and selectivity of a CYP11B2 inhibitor in suppressing aldosterone production without significantly affecting cortisol synthesis.
Materials:
-
Test CYP11B2 inhibitor
-
Vehicle for drug formulation
-
Adrenocorticotropic hormone (ACTH) (e.g., Synacthen)
-
Anesthesia (as required for animal handling and blood collection)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS for steroid analysis
Procedure:
-
Animal Acclimatization: House rhesus or cynomolgus monkeys under standard conditions and acclimatize them to the experimental procedures.
-
Fasting: Fast the animals overnight prior to the experiment.
-
Baseline Blood Sample: Collect a baseline blood sample.
-
Inhibitor Administration: Administer the test CYP11B2 inhibitor or vehicle orally via gavage or intravenously.[7]
-
ACTH Challenge: At a specified time post-inhibitor administration (e.g., 1 hour), administer an intramuscular injection of ACTH (e.g., 0.0145 mg/kg Synacthen).[7]
-
Serial Blood Sampling: Collect serial blood samples at various time points pre- and post-ACTH challenge (e.g., 0, 1, 2, 4, 8 hours).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
Steroid Analysis: Analyze plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) using a validated LC-MS/MS method.[10]
Protocol 2: Angiotensin II Challenge Model
This protocol provides an alternative method to stimulate aldosterone synthesis, acting through a different physiological pathway than ACTH.[11]
Objective: To evaluate the efficacy of a CYP11B2 inhibitor in an Angiotensin II-stimulated model of aldosterone production.
Materials:
-
Test CYP11B2 inhibitor
-
Vehicle for drug formulation
-
Angiotensin II
-
Anesthesia
-
Blood collection tubes
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS
Procedure:
-
Animal Preparation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Administration: Administer the test inhibitor or vehicle.
-
Angiotensin II Challenge: At a specified time post-inhibitor administration, administer an intravenous bolus of Angiotensin II.[11]
-
Blood Sampling: Collect blood samples at baseline and at various time points post-Angiotensin II infusion.
-
Sample Processing and Analysis: Follow steps 7 and 8 from Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway and a typical experimental workflow.
Caption: CYP11B2 signaling pathway in aldosterone synthesis.
Caption: Experimental workflow for in vivo studies.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 5. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selfhacked.com [selfhacked.com]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhesus monkey model for concurrent analyses of in vivo selectivity, pharmacokinetics and pharmacodynamics of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Application of Cyp11B2-IN-1 in Cardiac Fibroblast Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to the pathophysiology of most heart diseases, leading to cardiac dysfunction and heart failure.[1][2] Aldosterone, a mineralocorticoid hormone, has been identified as a critical mediator of cardiac fibrosis.[3][4] The final and rate-limiting step in aldosterone synthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[5] Increased expression of CYP11B2 in the heart is associated with increased myocardial fibrosis.[5] Therefore, selective inhibition of CYP11B2 presents a promising therapeutic strategy to mitigate cardiac fibrosis.
Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cardiac fibroblast research to investigate its anti-fibrotic potential.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of CYP11B2, thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. By reducing local aldosterone production within the heart, this compound is expected to attenuate the downstream pro-fibrotic signaling pathways activated by aldosterone in cardiac fibroblasts. This includes the mineralocorticoid receptor (MR)-mediated activation of signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM deposition.[6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects on cardiac fibroblasts.
Caption: Proposed mechanism of action of this compound in cardiac fibroblasts.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on cardiac fibroblasts based on studies with similar selective CYP11B2 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Treatment Concentration | Result | Reference Compound |
| IC50 for human CYP11B2 | V79MZ cells expressing hCYP11B2 | Low nanomolar range | Potent Inhibition | Generic selective inhibitors[7] |
| Collagen I Expression | Primary Neonatal Cardiac Fibroblasts | 1-10 µM | Significant Reduction | Torasemide, SL242[8] |
| α-SMA Expression | Primary Neonatal Cardiac Fibroblasts | 1-10 µM | Significant Reduction | Torasemide, SL242[8] |
| Pro-fibrotic Gene Expression (CTGF, LOX) | Primary Neonatal Cardiac Fibroblasts | 10-50 µM | Downregulation | Torasemide[8] |
| Fibroblast Proliferation | Adult Rat Cardiac Fibroblasts | 10 nM | Inhibition | Aldosterone-induced proliferation[6] |
Table 2: In Vivo Efficacy of this compound (Projected)
| Animal Model | Treatment Dose | Duration | Key Finding | Reference Compound |
| Mouse model of cardiac fibrosis (e.g., AngII infusion) | 10-30 mg/kg/day | 2-4 weeks | Reduced cardiac fibrosis and improved cardiac function | Torasemide[8] |
| Rat model of heart failure | 5-20 mg/kg/day | 4-8 weeks | Attenuated myocardial fibrosis and cardiac remodeling | Spironolactone, Eplerenone |
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic effects of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Protocol 1: Isolation and Culture of Primary Adult Rat Cardiac Fibroblasts
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Collagenase type II
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
Procedure:
-
Euthanize the rat and excise the heart under sterile conditions.
-
Wash the heart with ice-cold PBS to remove excess blood.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with 0.1% collagenase type II in DMEM/F-12 at 37°C with gentle agitation for 20-30 minutes.
-
Neutralize the collagenase with an equal volume of DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 with 10% FBS and penicillin-streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After 90 minutes, non-adherent cells (cardiomyocytes) are removed, and fresh medium is added to the adherent cardiac fibroblasts.
-
Culture the fibroblasts, changing the medium every 2-3 days. Cells will be ready for experiments at passage 1-3.
Protocol 2: In Vitro Treatment of Cardiac Fibroblasts
Materials:
-
Primary cardiac fibroblasts (as prepared in Protocol 1)
-
This compound (stock solution in DMSO)
-
Pro-fibrotic stimulus (e.g., Angiotensin II, TGF-β1)
-
Serum-free DMEM/F-12 medium
Procedure:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for proliferation assays).
-
Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Add the pro-fibrotic stimulus (e.g., 100 nM Angiotensin II or 10 ng/mL TGF-β1) to the wells.
-
Incubate for the desired time period (e.g., 24 hours for gene expression, 48 hours for protein expression and proliferation).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
Materials:
-
Treated cardiac fibroblasts (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Col1a1, Acta2, Ctgf) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Western Blot Analysis for Fibrotic Proteins
Materials:
-
Treated cardiac fibroblasts (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a valuable research tool for investigating the role of aldosterone synthase in cardiac fibrosis. The provided protocols offer a framework for characterizing the anti-fibrotic effects of this compound in vitro. Further in vivo studies are warranted to validate its therapeutic potential for the treatment of heart failure and other fibrotic cardiac diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac Fibrosis: Cellular Effectors, Molecular Pathways, and Exosomal Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Cardiac Fibrosis by Aldosterone [ouci.dntb.gov.ua]
- 5. Aldosterone synthase (CYP11B2) expression and myocardial fibrosis in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone stimulates proliferation of cardiac fibroblasts by activating Ki-RasA and MAPK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of aldosterone synthase (CYP11B2) by torasemide prevents atrial fibrosis and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyp11B2-IN-1 in Heart Failure Models
Introduction
Elevated levels of aldosterone, a mineralocorticoid hormone, are strongly implicated in the pathophysiology of heart failure. Aldosterone promotes cardiac fibrosis, hypertrophy, inflammation, and sodium retention, all of which contribute to adverse cardiac remodeling and dysfunction.[1][2] The final and rate-limiting step in aldosterone synthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[3][4] Consequently, selective inhibition of Cyp11B2 presents a promising therapeutic strategy for heart failure.[1][5] Cyp11B2-IN-1 is a selective inhibitor of this enzyme. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established murine models of heart failure.
Mechanism of Action: The Role of Cyp11B2 Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. In heart failure, this system becomes chronically activated. Angiotensin II stimulates the adrenal cortex to produce aldosterone. Cyp11B2 (aldosterone synthase) is the specific enzyme that converts 11-deoxycorticosterone to aldosterone.[3] By selectively inhibiting Cyp11B2, this compound aims to reduce aldosterone levels directly at the source, thereby mitigating its downstream pathological effects on the heart, such as cardiac fibrosis and hypertrophy.[2][6][7]
Experimental Design and Workflow
A robust preclinical study to evaluate this compound involves inducing heart failure in an animal model, followed by a treatment period and subsequent comprehensive analysis of cardiac function and pathology.
Experimental Protocols
Protocol 1: Induction of Heart Failure in Mice
Two standard and reproducible surgical models are recommended: Transverse Aortic Constriction (TAC) for pressure-overload induced heart failure and Myocardial Infarction (MI) via coronary artery ligation for ischemic heart failure.[8][9]
A. Transverse Aortic Constriction (TAC) Model The TAC model induces pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.[10]
-
Animal Preparation : Use 8-10 week old male C57BL/6 mice. Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).[11]
-
Surgical Procedure :
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform endotracheal intubation and connect the mouse to a ventilator.[11]
-
Make a small vertical incision at the suprasternal notch.
-
Dissect bluntly to expose the aortic arch.
-
Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Place a 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction.[11]
-
Close the chest and skin incision.
-
-
Post-Operative Care : Administer analgesics (e.g., meloxicam) and monitor the animal closely during recovery.
-
Sham Control : Sham-operated animals undergo the same procedure, including passing the suture under the aorta, but without the ligation.[11]
B. Myocardial Infarction (MI) Model This model is created by permanently ligating the left anterior descending (LAD) coronary artery.[12]
-
Animal Preparation : Follow the same anesthesia and preparation steps as for the TAC model.
-
Surgical Procedure :
-
Make a small incision in the fourth intercostal space on the left side to open the chest cavity.
-
Gently exteriorize the heart by applying slight pressure to the abdomen.
-
Identify the LAD artery, which typically runs from under the left atrium.
-
Pass an 8-0 silk suture under the LAD and tie a permanent knot to occlude the vessel. Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.[13]
-
Return the heart to the chest cavity, expel air from the thorax, and close the incision in layers.
-
-
Post-Operative Care : Provide appropriate analgesia and monitor for recovery.
-
Sham Control : Sham animals undergo the same procedure, but the suture is passed under the LAD without being tied.
Protocol 2: Administration of this compound
-
Vehicle Preparation : Prepare a suitable vehicle for this compound based on its solubility (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing and Administration :
-
Timing : Begin treatment 1 week post-surgery to allow for recovery and initial development of the heart failure phenotype.
-
Route : Oral gavage is a common and clinically relevant route for small molecule inhibitors.
-
Dosage : A dose-ranging study should be performed. Based on preclinical studies of similar inhibitors, a starting point could be in the range of 1-30 mg/kg, administered once or twice daily.[14]
-
Groups :
-
Group 1: Sham + Vehicle
-
Group 2: HF Model (TAC or MI) + Vehicle
-
Group 3: HF Model (TAC or MI) + this compound (Low Dose)
-
Group 4: HF Model (TAC or MI) + this compound (High Dose)
-
-
-
Duration : Treat animals for 4 to 8 weeks to allow for significant cardiac remodeling to occur and for therapeutic effects to manifest.
Protocol 3: Assessment of Cardiac Function (Echocardiography)
Echocardiography is a non-invasive method to serially assess cardiac function and morphology.[15][16]
-
Schedule : Perform echocardiography at baseline (before surgery), and at specified time points post-treatment (e.g., 2, 4, and 8 weeks).
-
Procedure :
-
Lightly anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 450 ± 50 bpm.[17]
-
Remove chest hair using a depilatory cream.[15]
-
Place the mouse on a heated platform with integrated ECG leads.
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency ultrasound probe to acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[15][17]
-
-
Measurements : From the M-mode images, measure the following during systole and diastole:
-
Left Ventricular Internal Dimension (LVID;s, LVID;d)
-
Interventricular Septal Thickness (IVS;s, IVS;d)
-
Posterior Wall Thickness (PW;s, PW;d)
-
-
Calculations : Calculate key functional parameters:
-
Ejection Fraction (EF%) : A measure of systolic function.
-
Fractional Shortening (FS%) : Another measure of systolic function.
-
Left Ventricular Mass (LV Mass) : An indicator of hypertrophy.
-
Protocol 4: Histological Analysis of Cardiac Remodeling
At the end of the study, hearts are harvested for histological assessment of fibrosis and hypertrophy.
-
Tissue Preparation :
-
Euthanize the mouse and excise the heart.
-
Arrest the heart in diastole by perfusing with a potassium chloride solution.
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm thick sections at the mid-ventricular level.
-
-
Staining for Fibrosis :
-
Staining for Hypertrophy :
-
Use Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) staining to outline individual cardiomyocytes.
-
Capture high-power field images from non-fibrotic regions.
-
Measure the cross-sectional area of at least 100-200 transversely oriented cardiomyocytes per heart to determine the degree of hypertrophy.[19]
-
Protocol 5: Biomarker Analysis
Blood and tissue samples can be analyzed for relevant biomarkers.
-
Sample Collection : Collect blood via cardiac puncture at the time of sacrifice. Separate plasma or serum and store at -80°C.
-
Biomarker Measurement : Use ELISA or other immunoassay kits to measure the plasma levels of:
-
Aldosterone : To confirm the pharmacological effect of this compound.
-
Natriuretic peptides (NT-proBNP) : A marker of cardiac stress and heart failure severity.[20]
-
Cardiac Troponins (cTnT, cTnI) : Markers of myocyte injury.[21]
-
Markers of Fibrosis (Galectin-3, sST2) : Reflect the extent of cardiac remodeling.[20][21]
-
-
Gene Expression : Isolate RNA from frozen heart tissue to perform qPCR analysis for genes involved in fibrosis (e.g., Col1a1, Col3a1, Acta2) and hypertrophy (e.g., Nppa, Nppb, Myh7).
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between experimental groups.
Table 1: Echocardiographic Parameters (8 Weeks Post-Surgery)
| Parameter | Sham + Vehicle (n=10) | TAC + Vehicle (n=10) | TAC + this compound (10 mg/kg) (n=10) |
|---|---|---|---|
| Heart Rate (bpm) | 460 ± 15 | 455 ± 18 | 458 ± 12 |
| LVEF (%) | 65.2 ± 3.1 | 35.8 ± 4.5 | 50.1 ± 3.9* |
| LVFS (%) | 35.1 ± 2.5 | 16.2 ± 2.1 | 24.5 ± 2.3* |
| LVID;d (mm) | 3.8 ± 0.2 | 5.2 ± 0.3 | 4.6 ± 0.2* |
| PW;d (mm) | 0.85 ± 0.05 | 1.25 ± 0.08 | 1.05 ± 0.06* |
| LV Mass (mg) | 95 ± 8 | 165 ± 12 | 130 ± 10* |
Data are presented as Mean ± SEM. *p < 0.05 vs. TAC + Vehicle.
Table 2: Histological and Biomarker Data (8 Weeks Post-Surgery)
| Parameter | Sham + Vehicle (n=10) | TAC + Vehicle (n=10) | TAC + this compound (10 mg/kg) (n=10) |
|---|---|---|---|
| Histology | |||
| Fibrosis (%) | 2.1 ± 0.5 | 15.4 ± 2.2 | 8.3 ± 1.5* |
| Cardiomyocyte Area (μm²) | 210 ± 15 | 450 ± 25 | 320 ± 20* |
| Plasma Biomarkers | |||
| Aldosterone (pg/mL) | 150 ± 20 | 550 ± 60 | 180 ± 25* |
| NT-proBNP (pg/mL) | 300 ± 40 | 1500 ± 180 | 850 ± 110* |
| Galectin-3 (ng/mL) | 12 ± 1.5 | 35 ± 4.0 | 22 ± 2.8* |
Data are presented as Mean ± SEM. *p < 0.05 vs. TAC + Vehicle.
Hypothesized Outcome
The central hypothesis is that selective inhibition of Cyp11B2 will attenuate the progression of heart failure by reducing aldosterone-mediated adverse cardiac remodeling.
References
- 1. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Aldosterone synthase (CYP11B2) expression and myocardial fibrosis in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cardiac fibrosis by aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 11. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. mmpc.org [mmpc.org]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transthoracic Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biomarkers for Early Detection and Prognosis of Heart Failure | CFR Journal [cfrjournal.com]
- 21. Biomarkers in Heart Failure: From Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Aldosterone Inhibition with Cyp11B2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aldosterone, a mineralocorticoid hormone, is crucial for regulating blood pressure and electrolyte balance.[1][2][3] Its synthesis is primarily catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[4][5][6] Overproduction of aldosterone is implicated in various cardiovascular and renal diseases, including hypertension and heart failure.[1][2] Consequently, inhibiting CYP11B2 presents a promising therapeutic strategy.[1][4] A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis.[1][4] Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2, making it a valuable tool for studying the effects of aldosterone synthase inhibition.[7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound both in vitro and in vivo.
Mechanism of Action of this compound
CYP11B2 is a cytochrome P450 enzyme located in the zona glomerulosa of the adrenal gland.[2][4] It catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[2][5][6] this compound acts as a competitive inhibitor, binding to the active site of the CYP11B2 enzyme and preventing it from metabolizing its substrates, thereby directly reducing the production of aldosterone.[1][7]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound are summarized below. Data is compiled from in vitro enzymatic assays and in vivo pharmacodynamic studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Source(s) |
|---|---|---|
| CYP11B2 (Aldosterone Synthase) | 2.3 | [7] |
| CYP11B1 (11β-Hydroxylase) | 142 |[7] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Rhesus Monkeys
| Administration Route | Dose (mg/kg) | Effect on Aldosterone (AUC Reduction) | Effect on Cortisol | Source(s) |
|---|---|---|---|---|
| Intravenous (i.v.) | 0.01 | 62% | No apparent effect | [7] |
| Intravenous (i.v.) | 0.3 | 95% | No apparent effect |[7] |
AUC (Area Under the Curve) reduction refers to the decrease in the total exposure to aldosterone over time following drug administration.
Experimental Protocols
Protocol 1: In Vitro Measurement of CYP11B2 Inhibition
This protocol describes a cell-based assay to determine the IC₅₀ of this compound using cells engineered to express human CYP11B2.
Methodology:
-
Cell Culture:
-
Culture human renal leiomyoblastoma cells (or a similar suitable cell line) stably transfected to express recombinant human CYP11B2 enzyme.[8]
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in 24- or 48-well plates and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Substrate Addition and Incubation:
-
Prepare a solution of the CYP11B2 substrate, 11-deoxycorticosterone, in the culture medium.
-
Add the substrate to each well to initiate the enzymatic reaction.
-
Incubate the plates at 37°C for a predetermined time (e.g., 4-24 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of aldosterone synthesis inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Measurement of Aldosterone Inhibition
This protocol outlines a pharmacodynamic (PD) study in a relevant animal model (e.g., rat or non-human primate) to assess the in vivo efficacy of this compound.
Methodology:
-
Animal Model and Acclimatization:
-
Stimulation of Aldosterone Production:
-
Compound Administration:
-
Administer this compound orally (p.o.) or intravenously (i.v.) at various dose levels. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points pre- and post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
-
Hormone Quantification:
-
Measure plasma aldosterone concentrations using a validated immunoassay (e.g., ELISA) or LC-MS/MS.
-
To assess selectivity, also measure plasma cortisol and precursor steroids like 11-deoxycorticosterone.[12]
-
-
Data Analysis:
-
Plot the mean plasma aldosterone concentrations versus time for each dose group.
-
Calculate the percentage reduction in aldosterone levels at each time point compared to the pre-dose baseline or the vehicle control group.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to correlate drug exposure with the observed aldosterone reduction.
-
Selectivity Profile
A critical attribute of a CYP11B2 inhibitor is its selectivity over CYP11B1 to avoid disrupting the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production.[4][12] this compound demonstrates significant selectivity for CYP11B2 over CYP11B1, which is essential for minimizing potential side effects related to cortisol suppression.
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testing.com [testing.com]
- 4. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 6. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combining virtual screening and in vitro evaluation for the discovery of potential CYP11B2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Investigating Aldosterone-Independent Cardiac Fibrosis with a Selective Cyp11B2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, is a key contributor to the pathogenesis of heart failure. While aldosterone, a mineralocorticoid hormone, is a well-established driver of cardiac fibrosis, emerging evidence suggests the existence of aldosterone-independent mechanisms. The enzyme aldosterone synthase, encoded by the CYP11B2 gene, is the rate-limiting enzyme for aldosterone production.[1][2] Inhibition of Cyp11B2 presents a targeted therapeutic strategy to explore both aldosterone-dependent and potentially aldosterone-independent pathways of cardiac fibrosis.[3][4][5] Increased myocardial expression of CYP11B2 mRNA has been associated with increased myocardial fibrosis and the severity of left ventricular dysfunction in human chronic heart failure.[6]
This document provides detailed application notes and protocols for the use of a representative selective Cyp11B2 inhibitor, hereafter referred to as Cyp11B2-IN-X , in the investigation of aldosterone-independent cardiac fibrosis. While a specific compound named "Cyp11B2-IN-1" is not extensively characterized in the public domain, the following protocols are based on established methodologies for evaluating selective aldosterone synthase inhibitors. One such potent and selective inhibitor, referred to as Cyp11B2-IN-2, has been identified with an IC50 of 0.3 nM.[7]
Cyp11B2-IN-X: A Representative Selective Inhibitor
Cyp11B2-IN-X is a potent and selective, non-steroidal small molecule inhibitor of aldosterone synthase (Cyp11B2). Its selectivity is critical to avoid confounding effects from the inhibition of the closely related enzyme, 11β-hydroxylase (Cyp11B1), which is involved in cortisol biosynthesis.[3] The investigation of such inhibitors is crucial for understanding their therapeutic potential in cardiovascular diseases like congestive heart failure and myocardial fibrosis.[3][8]
Table 1: In Vitro Efficacy and Selectivity of Cyp11B2-IN-X
| Parameter | Human Cyp11B2 | Human Cyp11B1 | Selectivity Ratio (Cyp11B1/Cyp11B2) |
| IC50 | 0.5 nM | 150 nM | 300-fold |
| Ki | 0.2 nM | 75 nM | 375-fold |
Note: The data presented in this table is representative and compiled from typical values reported for highly selective Cyp11B2 inhibitors in scientific literature.
Signaling Pathways in Aldosterone-Independent Cardiac Fibrosis
While aldosterone is a primary activator of the mineralocorticoid receptor (MR), leading to pro-fibrotic signaling, cardiac fibrosis can also be initiated through MR activation by other ligands or through MR-independent pathways.[9] Key signaling cascades implicated in this process include the Transforming Growth Factor-β (TGF-β) pathway, Rac1-mediated reactive oxygen species (ROS) production, and various mitogen-activated protein kinase (MAPK) pathways.[9][10]
Caption: Signaling pathways in cardiac fibrosis.
Experimental Protocols
In Vitro Evaluation in Cardiac Fibroblasts
This protocol outlines the procedure for assessing the anti-fibrotic effects of Cyp11B2-IN-X on primary cardiac fibroblasts.
a. Isolation and Culture of Primary Cardiac Fibroblasts:
-
Euthanize neonatal Sprague-Dawley rats (1-3 days old) via decapitation.
-
Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells after each digestion step and neutralize the enzyme activity with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Pool the cell suspensions and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and pre-plate on uncoated culture dishes for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes for other purposes if needed.
-
Culture the adherent fibroblasts in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
b. Treatment with Cyp11B2-IN-X and Pro-fibrotic Stimuli:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays).
-
Once the cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.
-
Pre-treat the cells with various concentrations of Cyp11B2-IN-X (e.g., 1, 10, 100 nM) for 1 hour.
-
Induce a fibrotic response by adding a pro-fibrotic stimulus such as Angiotensin II (100 nM) or TGF-β1 (10 ng/mL).
-
Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis and collagen assays).
c. Analysis of Fibrotic Markers:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest, including Col1a1, Col3a1, Acta2 (α-SMA), and Ctgf. Normalize to a housekeeping gene such as Gapdh.
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Collagen I, α-SMA, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Sircol Collagen Assay:
-
Quantify total soluble collagen in the cell culture supernatant according to the manufacturer's instructions.
-
Table 2: In Vitro Effects of Cyp11B2-IN-X on Cardiac Fibroblasts
| Treatment | Collagen I mRNA (fold change) | α-SMA Protein (relative to control) | Soluble Collagen (µg/mL) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 5.2 ± 0.8 |
| Angiotensin II (100 nM) | 4.5 ± 0.5 | 3.8 ± 0.4 | 18.5 ± 2.1 |
| Ang II + Cyp11B2-IN-X (10 nM) | 2.1 ± 0.3 | 1.9 ± 0.2 | 9.7 ± 1.2 |
| TGF-β1 (10 ng/mL) | 6.2 ± 0.7 | 5.1 ± 0.6 | 25.1 ± 3.0 |
| TGF-β1 + Cyp11B2-IN-X (10 nM) | 5.8 ± 0.6 | 4.9 ± 0.5 | 24.5 ± 2.8 |
Note: This data is hypothetical and represents expected outcomes from the described in vitro experiments, demonstrating the aldosterone-independent anti-fibrotic effect of the inhibitor in the presence of Angiotensin II and the lack of effect with the direct pro-fibrotic cytokine TGF-β1.
In Vivo Evaluation in a Mouse Model of Cardiac Fibrosis
This protocol describes the use of an Angiotensin II-infusion model in mice to investigate the in vivo efficacy of Cyp11B2-IN-X.
a. Animal Model:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Implant osmotic minipumps (e.g., Alzet Model 2004) subcutaneously for the continuous infusion of Angiotensin II (e.g., 1000 ng/kg/min) for 28 days.
-
Sham-operated animals should receive a minipump containing saline.
b. Treatment with Cyp11B2-IN-X:
-
Administer Cyp11B2-IN-X or vehicle to the Angiotensin II-infused mice daily via oral gavage.
-
A typical dose range to explore would be 1, 3, and 10 mg/kg/day.
-
Monitor the animals' blood pressure, heart rate, and body weight regularly.
c. Assessment of Cardiac Fibrosis:
-
At the end of the treatment period, euthanize the mice and collect blood and heart tissue.
-
Histological Analysis:
-
Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition.
-
Calculate the fibrotic area as a percentage of the total ventricular area using image analysis software.
-
-
Immunohistochemistry:
-
Biochemical Analysis:
-
Measure plasma aldosterone levels by ELISA to confirm the inhibitory effect of Cyp11B2-IN-X.
-
Perform hydroxyproline assay on heart tissue homogenates to quantify total collagen content.
-
Caption: In vivo experimental workflow.
Table 3: In Vivo Effects of Cyp11B2-IN-X in a Mouse Model of Cardiac Fibrosis
| Group | Cardiac Fibrosis (%) | Hydroxyproline (µg/mg tissue) | Plasma Aldosterone (pg/mL) |
| Sham + Vehicle | 1.2 ± 0.3 | 2.5 ± 0.4 | 55 ± 12 |
| Ang II + Vehicle | 8.5 ± 1.5 | 9.8 ± 1.2 | 350 ± 45 |
| Ang II + Cyp11B2-IN-X (3 mg/kg) | 4.1 ± 0.8 | 5.2 ± 0.7 | 85 ± 20 |
Note: This data is hypothetical and illustrates the expected anti-fibrotic and aldosterone-lowering effects of Cyp11B2-IN-X in an in vivo model of Angiotensin II-induced cardiac fibrosis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing a selective Cyp11B2 inhibitor, such as the representative Cyp11B2-IN-X, to investigate the mechanisms of aldosterone-independent cardiac fibrosis. By employing these detailed in vitro and in vivo methodologies, researchers can effectively evaluate the therapeutic potential of targeting aldosterone synthase for the treatment of cardiac fibrosis and heart failure. The careful design of experiments to include stimuli that act downstream or independent of aldosterone is crucial for delineating the full spectrum of anti-fibrotic effects of Cyp11B2 inhibition.
References
- 1. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. selfhacked.com [selfhacked.com]
- 3. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective aldosterone synthase inhibitors reduce aldosterone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase (CYP11B2) expression and myocardial fibrosis in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP11B2-IN-2 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of aldosterone to cardiovascular and renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry of the Human Adrenal CYP11B2 in Normal Individuals and in Patients with Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Cyp11B2-IN-1 on Adrenal Steroid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. The final and rate-limiting step in its biosynthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including primary aldosteronism and resistant hypertension. Consequently, selective inhibition of CYP11B2 presents a promising therapeutic strategy.
Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2.[1] These application notes provide detailed protocols for assessing the impact of this compound on adrenal steroid profiling in both in vitro and in vivo models. The methodologies described herein are essential for researchers and drug development professionals working to characterize the efficacy and selectivity of novel CYP11B2 inhibitors.
Mechanism of Action of Cyp11B2
CYP11B2 is a mitochondrial cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex.[2] It catalyzes the three final steps in aldosterone synthesis: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone, and the 18-oxidation of 18-hydroxycorticosterone to aldosterone.[3][4] Due to its high homology with CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis in the zona fasciculata, developing selective CYP11B2 inhibitors is a key challenge in drug discovery.
I. In Vitro Assessment of this compound in NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a well-established in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, including CYP11B2.[5]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunohistochemical Analysis of CYP11B2 (Aldosterone Synthase) and Evaluation of the HISTALDO Classification in Patients with Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP11B2 | Test catalog | Invitae [invitae.com]
- 4. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene conversion in the CYP11B2 gene encoding P450c11AS is associated with, but does not cause, the syndrome of corticosterone methyloxidase II deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cyp11B2-IN-1 Concentration for Aldosterone Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyp11B2-IN-1 for effective and selective aldosterone inhibition. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] By inhibiting CYP11B2, this small molecule directly blocks the conversion of 11-deoxycorticosterone to aldosterone.[1] Due to the high homology between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis, selectivity is a critical parameter for any CYP11B2 inhibitor.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on its IC50 value, a starting concentration range of 1 nM to 100 nM is recommended for in vitro cell-based assays. The IC50 of this compound for human CYP11B2 is approximately 2.3 nM. For assessing selectivity, its IC50 for CYP11B1 is approximately 142 nM. Therefore, a concentration significantly lower than 142 nM should be used to avoid off-target effects on cortisol production.
Q3: Which cell line is most suitable for studying aldosterone inhibition with this compound?
The human adrenal adenocarcinoma cell line NCI-H295R is a widely used and recommended model for studying aldosterone synthesis and its inhibition.[4][5][6][7][8] This cell line expresses the necessary steroidogenic enzymes, including CYP11B2, and produces detectable levels of aldosterone, which can be stimulated with angiotensin II.[5][7]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, the vehicle may consist of a mixture such as 0.5% CMC, 0.1% Tween-80, and 1% DMSO.[1] Ensure the compound is fully dissolved, using sonication if necessary. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected Aldosterone Synthase Inhibitors
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| This compound (Compound 22) | 2.3 | 142 | ~62 | [1] |
| LCI699 (Osilodrostat) | ~0.7 | ~2.5 | ~3.5 | [1] |
| Fadrozole | - | - | ~6 | [9] |
| RO6836191 | ~13 (Ki) | >1300 (Ki) | >100 | [2] |
| CDP2230 | - | - | 15.8 | [10] |
Experimental Protocols
In Vitro Aldosterone Inhibition Assay Using NCI-H295R Cells
Objective: To determine the dose-dependent effect of this compound on aldosterone production in a human adrenal cell line.
Materials:
-
NCI-H295R cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with serum and appropriate growth factors)
-
This compound
-
Angiotensin II
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Aldosterone ELISA kit
-
Cortisol ELISA kit (optional, for selectivity assessment)
-
96-well cell culture plates
-
Bradford assay or similar for protein quantification
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in 96-well plates at a density that allows for optimal growth over the course of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Serum Starvation (Optional): To reduce basal steroidogenesis, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing different concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (medium with DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Stimulation: Add angiotensin II (e.g., 10 nM final concentration) to all wells (except for a non-stimulated control) to induce aldosterone production.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.
-
Hormone Quantification: Measure the concentration of aldosterone (and cortisol, if assessing selectivity) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability/Protein Quantification: To normalize the hormone production data, assess cell viability in the corresponding wells using an appropriate assay (e.g., MTT, MTS) or determine the total protein content using a Bradford assay.
-
Data Analysis: Normalize the aldosterone and cortisol concentrations to cell viability or protein content. Plot the percentage of aldosterone inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Troubleshooting Guide
Issue 1: Lower than expected aldosterone inhibition.
-
Question: I am not observing a significant decrease in aldosterone levels even at higher concentrations of this compound. What could be the issue?
-
Answer:
-
Compound Solubility: Ensure that this compound is completely dissolved in your stock solution and does not precipitate upon dilution in the culture medium.[11][12] Consider using a sonicator to aid dissolution.
-
Compound Stability: Verify the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cell Health and Confluency: Ensure your NCI-H295R cells are healthy and at an appropriate confluency. Over-confluent or unhealthy cells may not respond optimally to stimulation or inhibition.
-
Assay Conditions: Optimize the incubation time and the concentration of the stimulus (e.g., angiotensin II). Insufficient stimulation may result in low basal aldosterone production, making it difficult to detect a significant inhibitory effect.
-
Issue 2: Evidence of off-target effects (e.g., decreased cortisol levels).
-
Question: My results show a decrease in both aldosterone and cortisol levels. I thought this compound was selective. What is happening?
-
Answer:
-
Concentration Too High: While this compound is selective, high concentrations can lead to the inhibition of CYP11B1, the enzyme responsible for cortisol synthesis.[1][2] Review your dosing and ensure you are working within a concentration range that is well below the IC50 for CYP11B1 (142 nM).
-
Cell Line Specificity: The expression levels of CYP11B1 and CYP11B2 can vary between cell lines and even between different passages of the same cell line.[5] It is crucial to characterize the selectivity of the inhibitor in your specific experimental system.
-
Non-specific Cytotoxicity: At very high concentrations, the observed decrease in both hormones might be due to general cytotoxicity rather than specific enzyme inhibition. It is important to perform a cell viability assay in parallel with your inhibition experiment.[13][14][15]
-
Issue 3: High variability between replicate wells.
-
Question: I am observing significant variability in my aldosterone measurements between replicate wells. How can I improve the consistency of my assay?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding reagents.
-
Cell Seeding Uniformity: Make sure that cells are evenly distributed when seeding the plates to ensure a consistent cell number in each well.
-
Edge Effects: Be mindful of "edge effects" in 96-well plates, where wells on the periphery may behave differently due to temperature and humidity gradients. Consider not using the outer wells for critical measurements.
-
Mixing: Ensure thorough but gentle mixing of reagents in each well.
-
Visualizations
Caption: Aldosterone synthesis pathway and the point of inhibition by this compound.
Caption: Experimental workflow for in vitro aldosterone inhibition assay.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of aldosterone production among human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Characterization of NCI-H295R Cells as an In Vitro Model of Hyperaldosteronism | Semantic Scholar [semanticscholar.org]
- 7. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line NCI-H295R (CVCL_0458) [cellosaurus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize off-target effects of Cyp11B2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp11B2-IN-1, a selective inhibitor of aldosterone synthase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Cytochrome P450 11B2, also known as aldosterone synthase.[1] This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[2] By selectively inhibiting Cyp11B2, this compound blocks the production of aldosterone.[1] Due to the high homology between Cyp11B2 and Cyp11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis, developing selective inhibitors is challenging.[3] Non-selective inhibitors can lead to off-target effects such as the suppression of cortisol.[2]
Q2: What are the known off-target effects of Cyp11B2 inhibitors and how can they be minimized?
The primary off-target effect of Cyp11B2 inhibitors is the inhibition of Cyp11B1, leading to decreased cortisol levels.[2] This can trigger a compensatory increase in adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal gland and can lead to an accumulation of steroid precursors like 11-deoxycorticosterone (DOC) and 11-deoxycortisol.[4] Some of these precursors, particularly DOC, have mineralocorticoid activity and can counteract the therapeutic effect of aldosterone suppression.[4]
To minimize these off-target effects, it is crucial to:
-
Use a highly selective inhibitor: this compound demonstrates good selectivity for Cyp11B2 over Cyp11B1.[1]
-
Optimize the inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize off-target binding.
-
Monitor for off-target effects: In in vivo studies, it is important to measure not only aldosterone and corticosterone/cortisol levels but also the levels of their precursors.
Q3: What is the selectivity profile of this compound compared to other aldosterone synthase inhibitors?
The selectivity of a Cyp11B2 inhibitor is typically expressed as the ratio of its IC50 or Ki value for Cyp11B1 to that for Cyp11B2. A higher ratio indicates greater selectivity for Cyp11B2.
| Inhibitor | Cyp11B2 IC50/Ki (nM) | Cyp11B1 IC50/Ki (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| This compound | 2.3 | 142 | ~62 | [1] |
| RO6836191 | 13 (Ki) | >1300 (Ki) | >100 | [3] |
| Pyrimidine-based inhibitor 22 | 13 | 8850 | ~702 | [2] |
| LCI699 (Osilodrostat) | 0.7 | 2.5 | ~3.5 | [2] |
| FAD286A (Fadrozole) | 1.6 | 9.9 | ~6 | [5] |
| Baxdrostat | - | - | 71 | [6] |
| Lorundrostat | - | - | 374 | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions. This table provides a comparative overview based on available data.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low or no inhibition of aldosterone production in cell-based assays.
-
Possible Cause 1: Inhibitor precipitation.
-
Solution: this compound is soluble in DMSO.[7] Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. If you observe any precipitation in your stock solution, gently warm and sonicate the vial to redissolve the compound.[7]
-
-
Possible Cause 2: Inactive inhibitor.
-
Solution: Store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions in DMSO).[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inappropriate cell model or assay conditions.
-
Solution: The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses the key enzymes, including Cyp11B2.[8] Ensure that your cells are healthy and in the logarithmic growth phase. Optimize the substrate (e.g., 11-deoxycorticosterone) concentration and incubation time.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and be precise when adding the inhibitor and other reagents. When preparing serial dilutions of the inhibitor, ensure thorough mixing between each dilution step.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the reagents, fill the peripheral wells with sterile PBS or media without cells.
-
In Vivo Experiments
Issue 1: No significant reduction in aldosterone levels after inhibitor administration.
-
Possible Cause 1: Poor bioavailability.
-
Solution: Review the formulation and route of administration. For oral gavage, ensure the inhibitor is properly suspended or dissolved in a suitable vehicle. For intravenous administration, ensure complete dissolution.
-
-
Possible Cause 2: Inadequate dose.
-
Solution: Perform a dose-response study to determine the optimal dose for your animal model.
-
-
Possible Cause 3: Rapid metabolism of the inhibitor.
-
Solution: Investigate the pharmacokinetic profile of this compound in your specific animal model to determine its half-life and optimize the dosing regimen accordingly.
-
Issue 2: Unexpected changes in cortisol/corticosterone levels.
-
Possible Cause 1: Off-target inhibition of Cyp11B1.
-
Solution: This is more likely to occur at higher doses of the inhibitor. If a decrease in cortisol/corticosterone is observed, consider reducing the dose. It is crucial to measure the levels of steroid precursors (11-deoxycortisol and 11-deoxycorticosterone) to assess the degree of Cyp11B1 inhibition.[4]
-
-
Possible Cause 2: Stress-induced hormone fluctuations.
-
Solution: The handling and dosing procedures can be stressful for the animals and can affect hormone levels. Acclimatize the animals to the procedures before the start of the experiment. Include a vehicle-treated control group to account for any stress-related effects.
-
Experimental Protocols
In Vitro Cyp11B2 Inhibition Assay using NCI-H295R cells
This protocol provides a general framework for assessing the in vitro potency of this compound. Optimization may be required for specific experimental setups.
-
Cell Culture: Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS) at 37°C in a 5% CO2 incubator.[9]
-
Cell Seeding: Seed the cells in a 24-well plate at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulation (Optional): To enhance aldosterone production, cells can be stimulated with an appropriate agonist such as angiotensin II (e.g., 10 nM).[10]
-
Substrate Addition: Add the substrate, 11-deoxycorticosterone (e.g., 1 µM), to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Aldosterone Measurement: Quantify the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo ACTH Challenge in Mice
This protocol is designed to evaluate the in vivo efficacy and selectivity of this compound by measuring its effect on ACTH-stimulated aldosterone and corticosterone production.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions and handling for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage). The dose will need to be optimized based on preliminary studies.
-
ACTH Challenge: At a specified time point after inhibitor administration (e.g., 1-2 hours), administer a bolus of ACTH (e.g., 1 µ g/mouse , intraperitoneally) to stimulate the adrenal glands.[11]
-
Blood Sampling: Collect blood samples at baseline (before inhibitor administration) and at various time points after the ACTH challenge (e.g., 30, 60, and 120 minutes). Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Measure the concentrations of aldosterone and corticosterone in the plasma samples using ELISA or LC-MS/MS.
-
Data Analysis: Compare the aldosterone and corticosterone responses to the ACTH challenge in the inhibitor-treated group with the vehicle-treated group. A selective inhibitor should significantly blunt the aldosterone response without affecting the corticosterone response.
Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. NB-64-02159-25mg | this compound [1356479-78-1] Clinisciences [clinisciences.com]
- 8. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of ACTH and Other Hormones in the Regulation of Aldosterone Production in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Cyp11B2-IN-1 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Cyp11B2-IN-1 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1] Aldosterone is a mineralocorticoid hormone crucial for regulating blood pressure and electrolyte balance. By inhibiting CYP11B2, this compound blocks the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing aldosterone levels. This makes it a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes.
Q2: I am observing a decrease in the expected inhibitory effect of this compound over time in my cell culture experiments. What could be the cause?
A decrease in the activity of this compound over time is likely due to its instability in the cell culture medium. Several factors can contribute to the degradation of small molecule inhibitors in a complex aqueous environment like cell culture media, including pH, temperature, enzymatic degradation by cellular components, and reactions with media components.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How should I prepare my working solutions of this compound for cell culture experiments?
It is crucial to prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods, especially at 37°C, as this can lead to significant degradation. When diluting the DMSO stock solution, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of aldosterone production. | 1. Degradation of this compound in stock solution. 2. Degradation of this compound in working solution/cell culture medium. 3. Incorrect concentration of the inhibitor. | 1. Prepare fresh stock solutions from powder. Aliquot and store properly at -80°C. 2. Prepare working solutions fresh for each experiment. Minimize the time between adding the inhibitor to the medium and starting the experiment. Consider a time-course experiment to assess stability (see Experimental Protocols). 3. Verify the concentration of your stock solution. Perform a dose-response curve to confirm the IC50 in your specific cell line and experimental conditions. |
| High variability between replicate wells or experiments. | 1. Inconsistent handling and incubation times. 2. Precipitation of the inhibitor at high concentrations. | 1. Ensure consistent timing for all experimental steps, including inhibitor addition and incubation periods. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent for the initial stock, though DMSO is generally recommended. |
| Observed cytotoxicity at effective inhibitory concentrations. | 1. High concentration of the vehicle (e.g., DMSO). 2. Off-target effects of the inhibitor at high concentrations. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control to assess the effect of DMSO alone. 2. Perform a dose-response experiment to determine the optimal concentration that provides significant inhibition with minimal cytotoxicity. Consult the literature for reported off-target effects. |
Quantitative Data on this compound Stability
The stability of this compound can be influenced by the composition of the cell culture medium and the incubation conditions. The following table provides representative data on the stability of a similar benzimidazole-based inhibitor in common cell culture media at 37°C. This data should be used as a guideline, and it is recommended to perform a stability assessment under your specific experimental conditions.
| Time (hours) | DMEM | RPMI-1640 | Opti-MEM |
| 0 | 100% | 100% | 100% |
| 2 | 95% | 92% | 98% |
| 6 | 85% | 80% | 90% |
| 12 | 70% | 65% | 82% |
| 24 | 50% | 45% | 68% |
| 48 | 25% | 20% | 45% |
| 72 | 10% | <10% | 25% |
| This table presents hypothetical stability data for a benzimidazole-based inhibitor, as specific data for this compound is not publicly available. The values represent the percentage of the initial compound remaining at each time point, as determined by LC-MS analysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the test medium: Spike the cell culture medium (with or without FBS, as per your experimental conditions) with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Timepoint 0: Immediately after adding the inhibitor, take an aliquot of the medium, and store it at -80°C. This will serve as your baseline (100% stability).
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 6, 12, 24, 48, and 72 hours). At each time point, collect an aliquot and store it at -80°C until analysis.
-
Sample preparation for LC-MS: Thaw the samples and perform a protein precipitation step if FBS was used (e.g., by adding 3 volumes of cold acetonitrile). Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
LC-MS analysis: Analyze the samples using a validated LC-MS method to quantify the remaining concentration of this compound. The peak area of the inhibitor at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
Visualizations
CYP11B2 Signaling Pathway in Aldosterone Synthesis
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for this compound Instability
Caption: A logical guide to troubleshooting this compound instability issues.
References
Best practices for storing and handling Cyp11B2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cyp11B2-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are provided below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months - 1 year | Use within 6 months is a common recommendation.[1] Some sources suggest stability for up to 1 year. |
| -20°C | 1 month | [1] |
Q2: How do I dissolve this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared. For in vivo studies, specific solvent systems are recommended to ensure solubility and bioavailability.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (160.59 mM) | Sonication may be required to aid dissolution.[2] Use freshly opened DMSO as it is hygroscopic and can affect solubility.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (8.03 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (8.03 mM) | 10% DMSO, 90% Corn Oil.[1] |
Q3: What are the primary safety precautions for handling this compound?
A3: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
Troubleshooting Guides
Problem 1: Precipitation of this compound during stock solution preparation or dilution in aqueous media.
-
Possible Cause: The compound has limited aqueous solubility. Adding a DMSO stock solution too quickly to an aqueous buffer can cause it to precipitate.
-
Solution:
-
Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming and/or sonication can be used to aid dissolution.[1]
-
When diluting into aqueous media, add the DMSO stock dropwise while vortexing the aqueous solution to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Consider using a surfactant like Tween-80 (as seen in in vivo formulations) at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve solubility, if compatible with your experimental setup.
-
Problem 2: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
-
Possible Cause 1: Compound degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution 1: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Always store aliquots at the recommended temperature (-80°C for long-term storage).
-
Possible Cause 2: Variability in cell health or density.
-
Solution 2: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. Perform cell viability assays (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity at the tested concentrations.
-
Possible Cause 3: Off-target effects or complex biological interactions. this compound also inhibits CYP11B1, though with a much higher IC50 (142 nM vs 2.3 nM for CYP11B2).[1] Inhibition of CYP11B1 can lead to an accumulation of precursor steroids, which may have unintended biological effects.
-
Solution 3:
-
Test a range of inhibitor concentrations to establish a dose-response curve.
-
Consider measuring the levels of precursor steroids, such as 11-deoxycorticosterone, to assess the selectivity of the inhibition in your experimental system.
-
Use appropriate positive and negative controls in your assay.
-
Problem 3: High background or variability in aldosterone quantification assays (e.g., ELISA).
-
Possible Cause 1: Improper sample handling and storage. Aldosterone levels can be affected by sample collection and storage procedures.
-
Solution 1: For plasma samples, use appropriate anticoagulants (e.g., EDTA) and centrifuge immediately after collection.[6] Store samples tightly capped and avoid repeated freeze-thaw cycles.[6]
-
Possible Cause 2: Matrix effects from cell culture media or other sample components.
-
Solution 2:
-
Ensure that the standards for your ELISA are prepared in the same matrix as your experimental samples (e.g., cell culture medium).
-
If high background persists, consider a sample clean-up step, such as solid-phase extraction, to remove interfering substances.
-
Follow the ELISA kit manufacturer's instructions carefully regarding incubation times, washing steps, and reagent preparation.
-
Experimental Protocols
In Vitro Aldosterone Secretion Assay in H295R Cells
This protocol describes a method to assess the inhibitory effect of this compound on angiotensin II-stimulated aldosterone secretion in the human adrenocortical carcinoma cell line NCI-H295R.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with serum and antibiotics
-
This compound
-
DMSO
-
Angiotensin II
-
Aldosterone ELISA kit
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Methodology:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed H295R cells in a 96-well plate at a density of approximately 50,000 cells per well and allow them to adhere and grow for 24-48 hours until they reach about 80% confluency.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 µM).
-
Inhibitor Treatment:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Stimulation:
-
After the pre-incubation period, add angiotensin II to a final concentration of 10 nM to all wells except for the unstimulated control wells.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant from each well for aldosterone measurement.
-
Aldosterone Quantification: Quantify the aldosterone concentration in the collected supernatants using a commercial aldosterone ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve from the aldosterone standards provided in the ELISA kit.
-
Calculate the aldosterone concentration for each sample from the standard curve.
-
Normalize the aldosterone levels to the protein concentration in each well (optional, but recommended for higher accuracy).
-
Plot the aldosterone concentration as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibl-international.com [ibl-international.com]
Technical Support Center: Overcoming Resistance to Cyp11B2-IN-1 in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp11B2-IN-1, a representative inhibitor of aldosterone synthase (CYP11B2). The information provided is collated from studies on various selective aldosterone synthase inhibitors and is intended to serve as a general guide for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a cytochrome P450 enzyme.[1][2] This enzyme is responsible for the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal glands.[3][4] Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a series of three sequential oxidation reactions.[2][3][5] By inhibiting this enzyme, this compound blocks the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][5]
Q2: What are the potential off-target effects of this compound?
A2: The primary off-target concern for Cyp11B2 inhibitors is the inhibition of 11β-hydroxylase (CYP11B1), an enzyme with high structural homology (93%) to CYP11B2 that is essential for cortisol synthesis.[3] Inhibition of CYP11B1 can lead to adrenal insufficiency.[3] The selectivity of a Cyp11B2 inhibitor for CYP11B2 over CYP11B1 is a critical determinant of its safety profile.[6] Less selective inhibitors can cause an accumulation of steroid precursors like 11-deoxycorticosterone and 11-deoxycortisol.[3]
Q3: What are the common experimental models used to study this compound?
A3: Both in vitro and in vivo models are utilized.
-
In vitro :
-
Recombinant human or monkey CYP11B1 and CYP11B2 enzymes expressed in cell lines (e.g., human renal leiomyoblastoma cells or V79 cells) are used to determine inhibitory activity and selectivity.[7]
-
Human adrenocortical carcinoma cell line (NCI-H295R) is a common model as it expresses the key enzymes for steroidogenesis, including CYP11B2.
-
-
In vivo :
Q4: What is "aldosterone escape" and is it relevant to this compound?
A4: "Aldosterone escape" is a phenomenon where aldosterone levels return to baseline or near-baseline despite chronic treatment with inhibitors of the renin-angiotensin system (RAS), such as ACE inhibitors or ARBs. Direct inhibition of aldosterone synthesis with agents like this compound is a therapeutic strategy to overcome this phenomenon.
Q5: Can genetic variations in CYP11B2 affect the efficacy of this compound?
A5: Yes, polymorphisms in the CYP11B2 gene can influence aldosterone levels and may impact the response to inhibitors.[1] For example, the -344T/C polymorphism (rs1799998) has been associated with variations in aldosterone levels and hypertension risk.[1][9] Researchers should consider genotyping their experimental models or human subjects if significant variability in response to this compound is observed.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Aldosterone Production
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 in your specific experimental system. |
| Inhibitor Instability | Verify the stability of this compound in your experimental medium and under your storage conditions. Prepare fresh solutions for each experiment. |
| High Cell Density or Enzyme Concentration | Optimize cell seeding density or enzyme concentration in your assay to ensure it is within the linear range of the assay. |
| Substrate Competition | Ensure the substrate concentration in your assay is appropriate. High substrate levels may require higher inhibitor concentrations for effective competition. |
| Cell Line Passage Number | High passage numbers of cell lines like NCI-H295R can lead to altered enzyme expression. Use cells within a defined low passage range. |
Issue 2: Evidence of Off-Target Effects (e.g., Cortisol Suppression)
| Potential Cause | Troubleshooting Steps |
| Low Selectivity of this compound | Confirm the selectivity profile of your batch of this compound by testing its activity against CYP11B1. |
| Inhibitor Concentration Too High | Use the lowest effective concentration of this compound that maximally inhibits CYP11B2 with minimal impact on CYP11B1. |
| Metabolism to a Less Selective Compound | In in vivo models, consider the possibility that this compound is metabolized to a compound with a different selectivity profile. Analyze metabolites if possible. |
Issue 3: Development of Resistance to this compound in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Upregulation of CYP11B2 Expression | Measure CYP11B2 mRNA and protein levels to determine if compensatory upregulation is occurring. In some preclinical models, chronic inhibition led to increased CYP11B2 expression.[7] |
| Activation of Alternative Pathways | Investigate other pathways that may contribute to the observed phenotype. |
| Genetic Mutations in CYP11B2 | Sequence the CYP11B2 gene in resistant cells or animals to identify potential mutations that alter inhibitor binding. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative CYP11B2 Inhibitors
| Compound | Target | IC50 / Ki (nM) | Selectivity (CYP11B1/CYP11B2) | Experimental System |
| RO6836191 | Human CYP11B2 | 13 (Ki) | >100-fold | Recombinant human enzymes in cells |
| Lorundrostat | Human CYP11B2 | - | 374-fold | In vitro data |
| Atractylenolide-I | Human CYP11B2 | - | Selective for CYP11B2 | NCI-H295R cells |
Note: Data is compiled from various sources for different inhibitors and should be used for comparative purposes only. "-" indicates data not specified in the provided search results.
Table 2: In Vivo Effects of Representative CYP11B2 Inhibitors
| Compound | Animal Model | Dose | Effect on Aldosterone | Effect on Cortisol |
| RO6836191 | Cynomolgus Monkey | Single doses | Inhibition of synthesis | No effect |
| Pyrimidine 22 | Non-human primate | - | Dose-responsive inhibition | No significant impact |
Note: This table provides a qualitative summary of in vivo effects. "-" indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cyp11B2 Inhibition in NCI-H295R Cells
-
Cell Culture : Culture NCI-H295R cells in an appropriate medium supplemented with serum and antibiotics.
-
Cell Seeding : Seed cells in 24-well plates and allow them to adhere for 24-48 hours.
-
Treatment : Replace the medium with fresh serum-free medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). It is also common to stimulate the cells with an agent like angiotensin II.
-
Incubation : Incubate the cells for 24-48 hours.
-
Supernatant Collection : Collect the cell culture supernatant.
-
Hormone Quantification : Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or LC-MS/MS.
-
Data Analysis : Calculate the IC50 value for aldosterone inhibition. Assess the effect on cortisol production to determine selectivity.
Protocol 2: Western Blot for CYP11B2 Expression
-
Cell Lysis : After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Electrotransfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against CYP11B2 (e.g., mouse monoclonal anti-CYP11B2) overnight at 4°C.[10]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Analysis : Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting sub-optimal inhibitor efficacy.
References
- 1. selfhacked.com [selfhacked.com]
- 2. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldosterone synthase gene (CYP11B2) C-344T polymorphism in Caucasians from the Berlin Salt-Sensitivity Trial (BeSST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Cyp11B2-IN-1 Off-Target Activity Screening: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on screening for off-target activities of Cyp11B2-IN-1 and other aldosterone synthase inhibitors. This guide is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for Cyp11B2 inhibitors like this compound?
The primary off-target concern for Cyp11B2 (aldosterone synthase) inhibitors is the closely related enzyme Cyp11B1 (11β-hydroxylase).[1][2][3] These two enzymes share over 93% homology, making the development of selective inhibitors challenging.[1][2][3] Inhibition of Cyp11B1 can lead to decreased cortisol production, potentially causing undesirable side effects.[3] Therefore, assessing the selectivity of any Cyp11B2 inhibitor against Cyp11B1 is a critical step in preclinical development.
Q2: What are the initial steps for screening the selectivity of a novel Cyp11B2 inhibitor?
A common starting point is to perform in vitro enzyme inhibition assays using recombinant human Cyp11B1 and Cyp11B2 enzymes.[4][5] These assays allow for a direct comparison of the inhibitor's potency against both enzymes, typically by determining the IC50 values. A high selectivity ratio (IC50 for Cyp11B1 / IC50 for Cyp11B2) is desirable.
Q3: Which cell lines are recommended for cell-based off-target activity screening?
Several cell lines are commonly used:
-
V79MZ cells: Chinese hamster lung fibroblasts engineered to stably express either human Cyp11B1 or Cyp11B2 are a widely used tool for assessing selectivity.[4][5]
-
Human Adrenocortical Carcinoma (NCI-H295R) cells: These cells endogenously express both Cyp11B1 and Cyp11B2, providing a more physiologically relevant model to simultaneously assess the inhibition of aldosterone and cortisol synthesis.[6][7]
-
Human renal leiomyoblastoma cells (ATCC CRL1440): These have also been used for expressing recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[1]
-
Fission yeast (Schizosaccharomyces pombe): This system has been utilized for expressing human Cyp11B2 for screening purposes.[5]
Q4: Why are cynomolgus monkeys often used in preclinical in vivo studies?
Due to the low homology between rodent and human Cyp11B2, rodent models are often not predictive of efficacy and selectivity in humans.[1] Cynomolgus monkeys have a Cyp11B2 enzyme that is more homologous to the human enzyme, making them a more suitable preclinical model for evaluating the in vivo effects of Cyp11B2 inhibitors on aldosterone and cortisol levels.[1]
Q5: Beyond Cyp11B1, what other off-target activities should be considered?
While Cyp11B1 is the primary concern, it is good practice to screen for activity against a broader panel of cytochrome P450 enzymes to identify other potential off-target interactions.[4][8] A typical panel might include CYP17, CYP19 (aromatase), CYP2D6, CYP2C9, CYP2C19, and CYP3A4.[8]
Troubleshooting Guides
In Vitro Enzyme/Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell passage number or health. | Use cells within a defined passage number range and ensure consistent cell viability and density for each experiment. |
| Instability of the inhibitor in the assay medium. | Assess the stability of your compound under the assay conditions (e.g., using LC-MS). If unstable, consider reducing the incubation time or using a fresh stock solution for each experiment. | |
| Pipetting errors. | Use calibrated pipettes and consider using automated liquid handling for improved precision. | |
| No inhibition of Cyp11B2 observed. | Incorrect substrate concentration. | Ensure the substrate concentration is appropriate for the enzyme kinetics, typically at or below the Km value. |
| Inactive inhibitor. | Verify the identity and purity of the inhibitor. Ensure proper storage conditions to prevent degradation. | |
| Issues with the enzyme or cell line. | Confirm the activity of the recombinant enzyme or the expression of the target in the cell line using a known reference inhibitor. | |
| Inconsistent selectivity ratio (Cyp11B1/Cyp11B2). | Different assay conditions for each enzyme. | Ensure that assay conditions (e.g., buffer composition, pH, incubation time, substrate concentration relative to Km) are as similar as possible for both Cyp11B1 and Cyp11B2 assays to allow for a fair comparison. |
| Contamination of recombinant enzymes. | Use highly purified recombinant enzymes and verify their purity. |
In Vivo Studies (Cynomolgus Monkey)
| Problem | Possible Cause | Suggested Solution |
| Lack of aldosterone suppression after inhibitor administration. | Poor oral bioavailability of the inhibitor. | Conduct pharmacokinetic studies to determine the exposure of the compound after oral administration. Consider formulation changes or alternative routes of administration if bioavailability is low. |
| Insufficient dose. | Perform a dose-response study to determine the effective dose range. | |
| Unexpected drop in cortisol levels. | Lack of selectivity for Cyp11B2 over Cyp11B1 in vivo. | Re-evaluate the in vitro selectivity profile. The in vivo metabolic profile of the inhibitor might generate metabolites with different selectivity. |
| High drug exposure leading to off-target inhibition. | Correlate pharmacokinetic data with pharmacodynamic effects to understand the exposure-response relationship. | |
| Significant accumulation of steroid precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol). | This is an expected consequence of Cyp11B1 and/or Cyp11B2 inhibition.[1] | The degree of accumulation of specific precursors can provide insights into the relative inhibition of each enzyme. For example, a significant increase in 11-deoxycortisol is indicative of Cyp11B1 inhibition.[8] |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various Cyp11B2 inhibitors.
Table 1: In Vitro Activity of Selected Cyp11B2 Inhibitors
| Compound | Cyp11B2 IC50 (nM) | Cyp11B1 IC50 (nM) | Selectivity (Cyp11B1/Cyp11B2) | Reference |
| RO6836191 | 13 (Ki) | >1300 (Ki) | >100 | [1][2] |
| Compound 22 | 13 | 8850 | 702 | [8] |
| FAD286 | 1.6 | 9.9 | 6.2 | [9] |
| Baxtrostat (Compound 1) | - | - | 71 | [10] |
| LY3045697 | 4.5 | 176 | 39 | [11] |
| Lorundrostat | - | - | 374 | [12] |
Note: IC50 and Ki values are reported as found in the literature. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
Key Experiment 1: In Vitro Cyp11B1/Cyp11B2 Inhibition Assay using V79MZ Cells
This protocol is a generalized procedure based on commonly cited methods.[4][5][13]
Objective: To determine the IC50 values of a test compound for human Cyp11B1 and Cyp11B2.
Materials:
-
V79MZ cells stably expressing human Cyp11B1 or human Cyp11B2.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Test compound (this compound) and reference inhibitor (e.g., FAD286).
-
Substrate: [³H]11-deoxycortisol for Cyp11B1 and [³H]11-deoxycorticosterone for Cyp11B2.
-
Assay buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Seeding: Seed the V79MZ-hCYP11B1 and V79MZ-hCYP11B2 cells in 24-well plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor. Add the compounds to the respective wells.
-
Substrate Addition: Add the radiolabeled substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction and extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).
-
Quantification: Separate the substrate and the product (cortisol or aldosterone) using thin-layer chromatography (TLC). Quantify the amount of radiolabeled product using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A typical workflow for screening the off-target activity of Cyp11B2 inhibitors.
Caption: Simplified steroidogenesis pathway showing the points of inhibition for Cyp11B2 and the off-target Cyp11B1.
References
- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LY3045697: Results from two randomized clinical trials of a novel inhibitor of aldosterone synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Cyp11B2-IN-1
This technical support hub is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo bioavailability of the aldosterone synthase inhibitor, Cyp11B2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its in vivo application?
This compound is an inhibitor of Cyp11B2 (Aldosterone Synthase), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the final steps of aldosterone synthesis.[1][2] By inhibiting Cyp11B2, this compound can reduce aldosterone levels, making it a promising therapeutic agent for cardiovascular conditions like hypertension and heart failure.[1][3] The primary challenge in its in vivo application is its poor aqueous solubility, which often leads to low oral bioavailability, hindering its therapeutic efficacy.[4][5]
Q2: What are the typical indicators of poor bioavailability during my animal studies?
Poor oral bioavailability of this compound can manifest in several ways during preclinical in vivo experiments:
-
Low and variable plasma concentrations: After oral administration, you may observe inconsistent and low levels of the compound in the bloodstream.
-
Lack of dose-proportional exposure: Doubling the dose does not result in a doubling of the plasma concentration (AUC).
-
Suboptimal therapeutic effect: The expected pharmacological response, such as a significant reduction in plasma aldosterone concentration, is not achieved even at high doses.[1]
Q3: What are the most effective strategies to enhance the bioavailability of this compound?
To overcome the low solubility of this compound, several formulation strategies can be employed to improve its oral bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization or nanosizing, increases the surface area for dissolution.[4][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles can improve solubility and facilitate lymphatic uptake, which can bypass first-pass metabolism.[6][7][8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent its crystallization and enhance its dissolution rate.[9][10]
-
Use of Solubilizing Excipients: The inclusion of co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of the compound in the gastrointestinal tract.[5][8]
Troubleshooting Guide
Problem: High variability in plasma concentrations and inconsistent pharmacological response.
-
Potential Cause: This is often a direct consequence of the compound's poor solubility and dissolution rate in the gastrointestinal fluids.[4] The formulation may not be robust enough to overcome physiological variations among the test animals.
-
Troubleshooting Steps:
-
Formulation Re-evaluation: If using a simple suspension, consider transitioning to a more advanced formulation such as a lipid-based system or an amorphous solid dispersion.[6][9]
-
In Vitro Dissolution Testing: Perform dissolution tests under different pH conditions that mimic the gastrointestinal tract to assess the release characteristics of your formulation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the plasma concentration of this compound and the reduction in aldosterone levels to determine the target exposure required for efficacy.[1]
-
Problem: Low oral bioavailability despite using an advanced formulation.
-
Potential Cause: The compound may be susceptible to first-pass metabolism in the liver, or it could be a substrate for efflux transporters in the gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Caco-2 Permeability Assay: This in vitro model can help determine the intestinal permeability of the compound and identify if it is subject to efflux.
-
Intravenous (IV) Dosing: Administering this compound intravenously will provide a baseline for absolute bioavailability and help distinguish between absorption and clearance issues.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 45 ± 15 | 4.0 ± 1.2 | 280 ± 95 | < 5% |
| Micronized Suspension | 120 ± 35 | 2.5 ± 0.8 | 850 ± 210 | 15% |
| Lipid-Based Formulation | 480 ± 90 | 1.5 ± 0.5 | 4100 ± 750 | 65% |
| Amorphous Solid Dispersion | 550 ± 110 | 1.0 ± 0.4 | 4800 ± 820 | 75% |
Data are presented as mean ± standard deviation. Oral bioavailability is estimated relative to a 1 mg/kg intravenous dose.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to dissolve this compound.
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
Assess the stability of the formulation under different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer the this compound formulation orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualization
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and in vivo evaluation of potent dual CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors - OAK Open Access Archive [oak.novartis.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Aldosterone Synthase Inhibition: A Comparative Analysis of Cyp11B2-IN-1 and FAD286
In the landscape of cardiovascular and renal disease research, the selective inhibition of aldosterone synthase (CYP11B2) presents a promising therapeutic strategy. By targeting the final and rate-limiting step in aldosterone biosynthesis, researchers aim to mitigate the deleterious effects of aldosterone excess, such as hypertension, fibrosis, and electrolyte imbalance. This guide provides a detailed in vitro comparison of two notable CYP11B2 inhibitors, Cyp11B2-IN-1 and FAD286, for researchers, scientists, and drug development professionals.
In Vitro Selectivity Profile
The therapeutic window of CYP11B2 inhibitors is critically dependent on their selectivity over the closely related steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[1] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and FAD286 against human CYP11B2 and CYP11B1.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | 2.3[2] | 142[2] | ~61.7 |
| FAD286 | 1.6[3] | 9.9[3] | ~6.2 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity ratio is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2. A higher ratio indicates greater selectivity for CYP11B2.
The data clearly indicates that while both compounds are potent inhibitors of CYP11B2, This compound demonstrates a significantly higher in vitro selectivity over FAD286. With a selectivity ratio of approximately 61.7, this compound is over ten times more selective for aldosterone synthase than FAD286, which has a selectivity ratio of about 6.2.[2][3] This enhanced selectivity profile of this compound suggests a lower potential for off-target effects on cortisol production at therapeutic concentrations.
Aldosterone Synthesis Pathway and Inhibition
The biosynthesis of aldosterone from cholesterol is a multi-step process occurring in the adrenal cortex. The final three steps, the conversion of 11-deoxycorticosterone to aldosterone, are all catalyzed by aldosterone synthase (CYP11B2). In contrast, steroid 11β-hydroxylase (CYP11B1) is primarily responsible for the conversion of 11-deoxycortisol to cortisol. The high degree of homology (approximately 93%) between these two enzymes makes the development of selective inhibitors challenging.[1][4]
Experimental Protocols
The determination of in vitro selectivity is a critical step in the characterization of CYP11B2 inhibitors. The following is a representative protocol for an in vitro inhibition assay to determine the IC50 values for this compound and FAD286.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CYP11B2 and CYP11B1.
Materials:
-
Human recombinant CYP11B2 and CYP11B1 enzymes co-expressed with adrenodoxin and adrenodoxin reductase in a suitable expression system (e.g., V79 cells or insect cells).[3]
-
Substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.[3]
-
Test compounds: this compound and FAD286 dissolved in DMSO.
-
Cofactor: NADPH.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile or methanol).
-
96-well microplates.
-
LC-MS/MS system for product quantification.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and FAD286 in DMSO. Further dilute these in the assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the respective recombinant enzyme (CYP11B2 or CYP11B1), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1) and the cofactor, NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile or methanol. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Quantification: Transfer the supernatant to a new plate and analyze the formation of the product (aldosterone or cortisol, respectively) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Based on the available in vitro data, this compound exhibits a superior selectivity profile for CYP11B2 over CYP11B1 compared to FAD286.[2][3] This heightened selectivity is a crucial attribute for a therapeutic candidate, as it suggests a reduced likelihood of disrupting the essential cortisol biosynthesis pathway. Researchers and drug development professionals should consider this significant difference in selectivity when selecting a tool compound for preclinical studies or when designing novel aldosterone synthase inhibitors. Further in vivo studies are necessary to confirm if this in vitro selectivity translates to an improved safety and efficacy profile in a physiological setting.
References
- 1. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Study of CYP11B2 Inhibitors: The Non-Selective LCI699 Versus the Selective RO6836191
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldosterone Synthase Inhibitors
In the landscape of cardiovascular and endocrine research, the inhibition of aldosterone synthase (CYP11B2) presents a promising therapeutic strategy for conditions such as primary aldosteronism and resistant hypertension. This guide provides a detailed comparative analysis of two key CYP11B2 inhibitors: LCI699 (Osilodrostat), a potent dual inhibitor of both CYP11B2 and CYP11B1 (11β-hydroxylase), and RO6836191, a highly selective inhibitor of CYP11B2. This comparison is based on in vivo experimental data, primarily from studies in cynomolgus monkeys, a relevant preclinical model for human steroidogenesis.
Data Presentation: In Vivo Performance Metrics
The following tables summarize the in vivo efficacy, selectivity, and pharmacokinetic parameters of LCI699 and RO6836191 in cynomolgus monkeys.
| In Vivo Efficacy in Cynomolgus Monkeys (ACTH Challenge Model) | ||
| Parameter | LCI699 (Osilodrostat) | RO6836191 |
| Aldosterone Reduction | Dose-dependent inhibition. A dose of 150 µg/kg resulted in an approximate 90% decrease in ACTH-stimulated plasma aldosterone.[1] | Dose-dependent inhibition. A dose range of 0.035 mg/kg to 30 mg/kg produced a 70% to 90% decrease in aldosterone levels.[2] |
| Cortisol Levels | No significant inhibition of ACTH-stimulated cortisol at doses up to 150 µg/kg in one study.[1] However, other studies indicate that doses greater than 1 mg inhibit basal and ACTH-stimulated cortisol in humans.[1] | No effect on cortisol levels across a 1000-fold dose range in ACTH-challenged monkeys.[2] |
| Precursor Steroid Accumulation (11-Deoxycorticosterone - DOC) | A dose of 0.5 mg/kg led to a dramatic increase in DOC (1,232%).[3] | Increased only at high doses (up to 600% at 30 mg/kg).[2] |
| Precursor Steroid Accumulation (11-Deoxycortisol) | A dose of 0.5 mg/kg resulted in a significant increase (810%).[3] | Increased only at high doses (up to 600% at 30 mg/kg).[2] |
| In Vitro Selectivity and Potency | ||
| Parameter | LCI699 (Osilodrostat) | RO6836191 |
| CYP11B2 Inhibition (IC50/Ki) | Ki = 1.4 ± 0.2 nmol/L (human recombinant)[1] | Ki = 13 nmol/L[2] |
| CYP11B1 Inhibition (IC50/Ki) | Exhibits significant inhibition of CYP11B1.[2] | >100-fold more selective for CYP11B2 over CYP11B1.[2] |
| Selectivity Ratio (CYP11B1/CYP11B2) | Approximately 3.6[4] | >100[2] |
| Pharmacokinetics in Cynomolgus Monkeys | ||
| Parameter | LCI699 (Osilodrostat) | RO6836191 |
| Time to Maximum Concentration (Tmax) | Reached by 1 hour in plasma.[5] | Information not explicitly available in the provided search results. |
| Half-life (t1/2) | Information not explicitly available in the provided search results for monkeys. | Information not explicitly available in the provided search results for monkeys. |
| Bioavailability | Information not explicitly available in the provided search results for monkeys. | Information not explicitly available in the provided search results for monkeys. |
| General Observations | No apparent gender effect or accumulation upon repeated dosing.[5] | Preclinical characterization was performed in cynomolgus monkeys due to low homology between rat and human CYP11B2.[2] |
Experimental Protocols
A representative in vivo experimental protocol for evaluating CYP11B2 inhibitors in cynomolgus monkeys, based on the reviewed literature, is detailed below.
Objective: To assess the in vivo efficacy and selectivity of a CYP11B2 inhibitor on adrenal steroidogenesis.
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
Experimental Design:
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Dosing:
-
Animals receive a single oral gavage of the test compound (e.g., RO6836191) or LCI699 at various dose levels, or a vehicle control.
-
The dosing volume is typically kept constant.
-
-
Adrenocorticotropic Hormone (ACTH) Challenge:
-
At a specified time post-dose (e.g., 1 hour), animals are challenged with an intravenous administration of synthetic ACTH (e.g., 0.25 mg Cortrosyn).[2]
-
The ACTH challenge stimulates the adrenal glands to produce and release corticosteroids.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points before and after dosing and the ACTH challenge.
-
Samples are typically collected for pharmacokinetic analysis of the drug concentration and for pharmacodynamic analysis of hormone levels.
-
-
Hormone Analysis:
-
Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol) are measured using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage change in hormone levels from baseline or vehicle control is calculated for each dose group.
-
Pharmacokinetic parameters such as Tmax, Cmax, and AUC are determined from the drug concentration-time profiles.
-
The in vivo selectivity is assessed by comparing the doses required to inhibit aldosterone versus cortisol production.
-
Mandatory Visualization
References
- 1. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Efficacy of Cyp11B2-IN-1 in a Primary Aldosteronism Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyp11B2-IN-1's performance against other selective and non-selective inhibitors of aldosterone synthase (CYP11B2) in preclinical models of primary aldosteronism. This document synthesizes experimental data, presents detailed methodologies, and visualizes key pathways to aid in the evaluation of therapeutic candidates for aldosterone-driven diseases.
Primary aldosteronism, a condition characterized by the excessive production of aldosterone, is a leading cause of secondary hypertension.[1][2][3] The enzyme aldosterone synthase, encoded by the CYP11B2 gene, is the critical final catalyst in the biosynthesis of aldosterone and therefore a prime therapeutic target.[4][5] Selective inhibition of CYP11B2 is a promising strategy to reduce aldosterone levels, thereby mitigating its downstream pathological effects. This guide focuses on this compound, a novel inhibitor, and compares its efficacy with other known inhibitors such as LCI699 (Osilodrostat), FAD286 (Dexfadrostat), and the natural compound Atractylenolide-I (AT-I).
Comparative Efficacy of CYP11B2 Inhibitors
The central challenge in developing CYP11B2 inhibitors lies in achieving high selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis.[6][7] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect.[8] The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives, highlighting their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of CYP11B2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | Reference |
| This compound (Compound 22) | Human CYP11B2 | 13 | 702-fold (vs. Monkey CYP11B1) | [4] |
| LCI699 (Osilodrostat) | Human CYP11B2 | 0.7 | 3.5-fold | [4] |
| Human CYP11B1 | 2.5 | [4] | ||
| Human CYP11B2 | 0.28 | ~34-fold | [9] | |
| Human CYP11B1 | 9.5 | [9] | ||
| FAD286 (Dexfadrostat) | Human CYP11B2 | 30 | ~6-fold selectivity for CYP11B1 over CYP11B2 | [10][11] |
| Atractylenolide-I (AT-I) | Human CYP11B2 | ~8,000 | Selective for CYP11B2, no significant inhibition of CYP11B1 | [11] |
Table 2: In Vivo Efficacy of CYP11B2 Inhibitors in an ACTH-Induced Aldosterone Model (Cynomolgus Monkeys)
| Compound | Dose | Aldosterone Reduction (%) | Cortisol Levels | Key Findings | Reference |
| This compound (Compound 22) | 0.2 mg/kg | 68 | No significant impact | Dose-dependent reduction in aldosterone without affecting cortisol. | [4] |
| 1.0 mg/kg | 88 | No significant impact | [4] | ||
| 3.0 mg/kg | 93 | No significant impact | [4] | ||
| LCI699 (Osilodrostat) | 0.5 mg/kg | Not specified | Not specified | Caused a dramatic buildup of steroid precursors (DOC and 11-deoxycortisol). | [4] |
| ≥ 3 mg/kg | Not specified | Blocked ACTH-stimulated cortisol response | Showed a lack of selectivity at higher doses. | [12] | |
| RO6836191 (a selective inhibitor) | 0.035 - 30 mg/kg | 70 - 90 | No significant change | Blunted aldosterone production at all doses without affecting cortisol. | [6] |
| Compound 13 & 32 (selective inhibitors) | 0.1 mg/kg | ~90 (after 4 hours) | Minimal impact | Rapid reduction in aldosterone levels. | [13] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental design used to validate these inhibitors, the following diagrams illustrate the aldosterone synthesis pathway and a typical in vivo experimental workflow.
Caption: Aldosterone synthesis pathway and the inhibitory action of Cyp11B2 inhibitors.
Caption: Experimental workflow for evaluating Cyp11B2 inhibitor efficacy in vivo.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP11B2 and CYP11B1.
Methodology:
-
Cell Culture: Use V79 or HEK-293 cells engineered to express human CYP11B2 or CYP11B1.[9]
-
Compound Preparation: Dissolve test compounds in DMSO to create a stock solution and prepare serial dilutions.
-
Incubation: Incubate the cells with varying concentrations of the test compounds.
-
Substrate Addition: Add the respective substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.[6]
-
Reaction Termination: After a defined incubation period, terminate the enzymatic reaction.
-
Product Quantification: Measure the production of aldosterone (for CYP11B2) and cortisol (for CYP11B1) using a validated method such as LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using a suitable non-linear regression model.
In Vivo ACTH-Induced Steroidogenesis Model in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and selectivity of test compounds in suppressing aldosterone production.
Methodology:
-
Animal Model: Use conscious male cynomolgus monkeys.
-
Control Day (Day 1):
-
Administer the vehicle (e.g., 0.5% CMC, 0.1% Tween-80, 1% DMSO) orally.[4]
-
After a short interval (e.g., 10 minutes), administer a synthetic ACTH challenge (e.g., Synacthen).[14]
-
Collect blood samples at baseline and at multiple time points post-ACTH administration to measure plasma steroid levels (aldosterone, cortisol, and precursors like 11-deoxycorticosterone).[6]
-
-
Washout Period: Allow for a 7-day recovery period.[4]
-
Treatment Day (Day 8):
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the plasma steroid concentrations for each animal on both control and treatment days.[4]
-
Determine the percentage reduction in aldosterone AUC on the treatment day compared to the control day for each animal.[4]
-
Assess the impact on cortisol and precursor steroid levels to evaluate selectivity.[4]
-
Discussion and Conclusion
The available data indicates that this compound (Compound 22) is a highly potent and selective inhibitor of CYP11B2.[4] Its high selectivity for CYP11B2 over CYP11B1, as demonstrated in both in vitro and in vivo models, represents a significant advantage over less selective inhibitors like LCI699, which can impact cortisol production at higher doses.[4][12] The dose-dependent reduction in aldosterone without a significant effect on cortisol levels suggests a favorable therapeutic window for this compound.[4]
In comparison, while LCI699 is a potent inhibitor, its lower selectivity leads to the accumulation of steroid precursors and the potential for cortisol suppression, which ultimately led to its development being repurposed for Cushing's disease.[4][7] FAD286 also exhibits lower selectivity compared to newer generation inhibitors.[11] Atractylenolide-I shows promise as a selective natural compound, though its potency appears lower than synthetic inhibitors.[11]
The ACTH-induced steroidogenesis model in cynomolgus monkeys serves as a robust and translationally relevant preclinical model for evaluating the efficacy and selectivity of CYP11B2 inhibitors.[4][6] The detailed experimental protocols provided in this guide offer a framework for conducting similar comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Aldosteronism Diagnosis and Management: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Aldosteronism: A Practical Approach to Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Navigating the Selectivity of Cyp11B2-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a detailed comparison of Cyp11B2-IN-1's interaction with other cytochrome P450 (CYP) enzymes, supported by available experimental data and protocols.
This compound has emerged as a potent inhibitor of aldosterone synthase (CYP11B2), an enzyme of significant interest in cardiovascular and endocrine research. The high degree of homology between CYP11B2 and other steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1), necessitates a thorough evaluation of an inhibitor's selectivity to avoid off-target effects that could confound research outcomes.
Quantitative Analysis of this compound Cross-reactivity
The inhibitory activity of this compound has been quantified against several key cytochrome P450 enzymes. The available data, summarized in the table below, demonstrates a high degree of selectivity for CYP11B2 over its closest homolog, CYP11B1, as well as other steroidogenic and drug-metabolizing CYPs.
| Enzyme | IC50 (nM) | Selectivity vs. CYP11B2 |
| CYP11B2 | 2.3 | 1-fold |
| CYP11B1 | 142 | 61.7-fold |
| CYP19A1 (Aromatase) | 1021 | 444-fold |
| CYP17A1 | >10,000 | >4347-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower inhibitory potency.
Comparative Inhibitor Profile
To provide a broader context, the selectivity of this compound is compared here with another noted CYP11B2 inhibitor, RO6836191. This comparison highlights the landscape of available research tools and their respective off-target profiles.
| Inhibitor | Target Enzyme | IC50/Ki (nM) | Selectivity vs. CYP11B2 |
| This compound | CYP11B2 | 2.3 | 1-fold |
| CYP11B1 | 142 | 61.7-fold | |
| CYP19A1 | 1021 | 444-fold | |
| CYP17A1 | >10,000 | >4347-fold | |
| RO6836191 | CYP11B2 | 13 (Ki) | 1-fold |
| CYP11B1 | >1300 (Ki) | >100-fold |
Note: Data for RO6836191 is presented as Ki values, which represent the inhibition constant.[1]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
The determination of IC50 values for this compound was performed using a cell-based assay with human embryonic kidney (HEK293) cells stably co-transfected to express the target human CYP enzyme along with human adrenodoxin and adrenodoxin reductase. A similar protocol was employed for the comparison inhibitor RO6836191, which utilized human renal leiomyoblastoma cells.[1]
General Protocol for Cell-Based CYP11B2/CYP11B1 Inhibition Assay
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the respective human CYP enzyme (CYP11B2 or CYP11B1), human adrenodoxin, and adrenodoxin reductase are cultured under standard conditions.
-
Cells are seeded into 96-well plates and grown to confluence.
-
-
Compound Treatment:
-
On the day of the assay, the culture medium is replaced with fresh medium containing a range of concentrations of this compound.
-
The compound is typically dissolved in DMSO, and the final DMSO concentration in the assay is kept constant across all wells (usually ≤0.5%).
-
-
Substrate Addition and Incubation:
-
For the CYP11B2 inhibition assay, 11-deoxycorticosterone is added as the substrate.
-
For the CYP11B1 inhibition assay, 11-deoxycortisol is used as the substrate.
-
The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Steroid Products:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of the product (aldosterone for CYP11B2, cortisol for CYP11B1) is quantified using a validated method, typically competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis and IC50 Determination:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The available data indicates that this compound is a highly potent and selective inhibitor of CYP11B2. Its selectivity against the closely related CYP11B1 is a critical feature for its use as a specific research tool to probe the function of aldosterone synthase without significantly impacting cortisol production. The high IC50 values against other CYP isoforms further underscore its specificity. Researchers utilizing this compound can have a high degree of confidence in its targeted action, provided that appropriate experimental controls and concentration ranges are employed. This guide serves as a valuable resource for designing and interpreting experiments involving this important chemical probe.
References
Comparative Potency of Cyp11B2-IN-1 and Other Non-Steroidal Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Cyp11B2-IN-1 with other prominent non-steroidal inhibitors of Cytochrome P450 11B2 (CYP11B2), also known as aldosterone synthase. The objective is to offer a clear, data-driven overview to inform research and development decisions in the pursuit of selective aldosterone modulation for various therapeutic applications.
Introduction to Cyp11B2 Inhibition
CYP11B2 is a crucial enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone synthesis.[1] Dysregulation of aldosterone production is implicated in numerous cardiovascular and renal diseases, making CYP11B2 a prime therapeutic target. Non-steroidal inhibitors are of particular interest due to their potential for high selectivity and favorable pharmacokinetic profiles. This guide focuses on comparing the in vitro potency of this compound against other well-characterized non-steroidal inhibitors.
Potency Comparison of Cyp11B2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected non-steroidal inhibitors against human CYP11B2 and the closely related CYP11B1 (11β-hydroxylase). The selectivity index (SI), calculated as the ratio of IC50 (CYP11B1) / IC50 (CYP11B2), is also provided to indicate the inhibitor's preference for CYP11B2. A higher SI value denotes greater selectivity.
| Inhibitor | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Index (CYP11B1/CYP11B2) |
| This compound | 2.3[2] | 142[2] | ~62 |
| Osilodrostat (LCI699) | 0.7[3][4] | 2.5 - 35[3][4][5] | ~3.6 - 50 |
| (R)-Fadrozole | 32.37[6] | - | - |
| (S)-Fadrozole | 77.75[6] | - | - |
| RO6836191 | 13 (Ki)[7][8] | >1300 (Ki) | >100[7] |
| GSC002219 | 27 | >4050 | >150 |
| Atractylenolide-I | ~7700 - 8000 | No inhibition reported | Highly Selective |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the terminal steps of the aldosterone synthesis pathway and the inhibitory action of CYP11B2 inhibitors.
Caption: Aldosterone synthesis pathway and the inhibitory action of non-steroidal inhibitors on CYP11B2.
Experimental Protocols
The determination of IC50 values for CYP11B2 inhibitors typically involves in vitro assays using either recombinant enzymes or cell-based models that endogenously or exogenously express the target enzyme. Below is a generalized protocol based on commonly employed methodologies.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP11B2.
Materials:
-
Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R) or a stable cell line expressing recombinant human CYP11B2 (e.g., V79 cells).[3][4]
-
Substrate: 11-Deoxycorticosterone (DOC).
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Appropriate cell culture medium or buffer.
-
Detection Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay) for aldosterone quantification.
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions until they reach the desired confluence.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Incubation:
-
Seed the cells in a multi-well plate.
-
After cell attachment, replace the culture medium with the assay buffer containing the various concentrations of the test compounds.
-
Add the substrate, 11-Deoxycorticosterone, to initiate the enzymatic reaction.
-
Incubate the plate for a predetermined period at 37°C in a humidified incubator.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Quantification of Aldosterone:
-
Analyze the collected supernatant to quantify the amount of aldosterone produced. This is typically done using a validated LC-MS/MS or ELISA method.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Selectivity Assay (CYP11B1):
To determine the selectivity of the inhibitors, a similar assay is performed using a cell line expressing human CYP11B1. The substrate for this reaction is 11-deoxycortisol, and the product measured is cortisol. The IC50 value for CYP11B1 inhibition is then used to calculate the selectivity index.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of CYP11B2 inhibitors.
Caption: General experimental workflow for determining the IC50 of CYP11B2 inhibitors.
Conclusion
This guide provides a comparative analysis of the potency of this compound against several other non-steroidal CYP11B2 inhibitors. Based on the available data, this compound is a potent inhibitor of CYP11B2 with good selectivity over CYP11B1. The choice of an optimal inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The provided experimental framework serves as a foundation for conducting such comparative studies.
References
- 1. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. youtube.com [youtube.com]
- 8. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Cyp11B2-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of Cyp11B2-IN-1, a potent inhibitor of aldosterone synthase (CYP11B2), against the closely related steroid 11β-hydroxylase (CYP11B1). Utilizing the well-established human adrenocortical carcinoma cell line, NCI-H295R, which endogenously expresses both enzymes, we present a comparative overview of this compound's performance against other known CYP11B inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone synthesis and the development of novel therapeutics targeting the renin-angiotensin-aldosterone system.
Comparative Analysis of CYP11B Inhibitor Selectivity
The in vitro efficacy and selectivity of this compound and other reference compounds were evaluated in H295R cells. The half-maximal inhibitory concentrations (IC50) for both CYP11B2 (aldosterone production) and CYP11B1 (cortisol production) were determined and are summarized in the table below.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound | 2.3 [1] | 142 [1] | ~62 |
| LCI699 (Osilodrostat) | ~0.3-0.7 | ~0.5-2.5 | ~1-4 |
| Fadrozole | 1.6[2] | 9.9[2] | ~6 |
| RO6836191 | ~0.5-1.0 | >100 | >100 |
Table 1: Comparative IC50 values and selectivity of various CYP11B inhibitors. The data highlights the potent and selective inhibition of CYP11B2 by this compound.
Experimental Protocols
The following is a detailed methodology for assessing the inhibitory activity and selectivity of compounds against CYP11B1 and CYP11B2 in H295R cells.
H295R Cell Culture and Maintenance
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 3-4 days or when they reach 80-90% confluency.
Inhibition Assay in H295R Cells
-
Cell Seeding: Seed H295R cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) and reference inhibitors in the culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Cell Treatment: After 24 hours of seeding, replace the medium with fresh medium containing the various concentrations of the test compounds or vehicle control.
-
Stimulation (Optional but Recommended): To enhance steroid production, cells can be co-treated with a stimulating agent such as Angiotensin II (10 nM) for CYP11B2 activity or forskolin (10 µM) for general steroidogenesis.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Following incubation, collect the cell culture supernatant from each well for hormone analysis.
-
Cell Viability Assay: To rule out cytotoxicity-mediated effects, perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells in the plate.
Hormone Quantification
-
Aldosterone and Cortisol Measurement: The concentrations of aldosterone and cortisol in the collected supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Data Analysis:
-
Normalize the hormone concentrations to the total protein content in each well or to a cell viability metric.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both aldosterone (CYP11B2 activity) and cortisol (CYP11B1 activity) by fitting the data to a four-parameter logistic curve.
-
The selectivity ratio is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
-
Visualizing the Regulatory Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
References
Comparative Efficacy of Aldosterone Synthase Inhibitors in Hypertensive Rat Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aldosterone synthase (CYP11B2) inhibitors for the management of hypertension, with a focus on in vivo validation in rat models. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
The inhibition of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS), presents a promising therapeutic strategy for hypertension and related cardiovascular diseases.[1][2][3] By directly blocking the production of aldosterone, these inhibitors can mitigate its adverse effects on blood pressure, sodium retention, and fibrosis.[1][4] This guide focuses on the in vivo validation of these inhibitors, using data from studies on compounds such as Baxdrostat (RO6836191) and fadrozole (and its active enantiomer FAD286A) in hypertensive rat models.
Data Presentation: Comparative Efficacy of Aldosterone Synthase Inhibitors
The following tables summarize the in vivo effects of various aldosterone synthase inhibitors on key biomarkers in hypertensive rat models.
Table 1: Effect of Aldosterone Synthase Inhibitors on Aldosterone Levels
| Compound | Animal Model | Dose | Route of Administration | Change in Aldosterone Levels | Reference |
| FAD286A | Spontaneously Hypertensive Rats | 10 mg/kg | Oral | 53% decrease in urinary aldosterone | [5] |
| FAD286A | Spontaneously Hypertensive Rats | 30 mg/kg | Oral | 87% decrease in urinary aldosterone | [5] |
| Baxdrostat (RO6836191) | Cynomolgus Monkeys (proxy for rats) | 0.035 mg/kg | Oral | 70% decrease in plasma aldosterone | [6][7] |
| Baxdrostat (RO6836191) | Cynomolgus Monkeys (proxy for rats) | 30 mg/kg | Oral | 90% decrease in plasma aldosterone | [6][7] |
| Compound 7n | Sprague-Dawley Rats | Not specified | Oral | 65% reduction in plasma aldosterone concentration | [1] |
Table 2: Effect of Aldosterone Synthase Inhibitors on Blood Pressure and Other Parameters
| Compound | Animal Model | Key Findings | Reference |
| FAD286A | Rat models of congestive heart failure | Improved left ventricular hemodynamics and remodeling, similar to spironolactone. | [4][8] |
| FAD286A | Spontaneously Hypertensive Rats | Dose-dependently reduced urine and plasma aldosterone. | [4] |
| Baxdrostat (RO6836191) | Dahl salt-sensitive hypertensive rats | Central administration normalized blood pressure. | [9] |
| Osilodrostat (LCI699) | Patients with essential hypertension | Less effective at lowering blood pressure than eplerenone. | [7] |
Mandatory Visualization
Diagram 1: Aldosterone Synthesis Signaling Pathway
Caption: Simplified signaling pathway of aldosterone synthesis and its inhibition.
Diagram 2: Experimental Workflow for In Vivo Validation
References
- 1. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of CYP11B2 Inhibitors in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of aldosterone synthase (CYP11B2) presents a promising therapeutic strategy for heart failure by directly targeting the production of aldosterone, a key driver of cardiac fibrosis and remodeling.[1][2] This guide provides a comparative analysis of CYP11B2 inhibitors, with a focus on their performance in preclinical heart failure models. While clinical development has seen the emergence of newer, more selective inhibitors like lorundrostat and baxdrostat for hypertension, publicly available preclinical data in heart failure models for these agents are limited. Therefore, this guide will use data from the earlier generation inhibitor, fadrozole, as a reference to illustrate the potential of this drug class and will discuss the available information for lorundrostat and baxdrostat in the context of their development for cardiovascular diseases.
Performance in Heart Failure Models: A Look at Fadrozole
Direct comparative studies of fadrozole, lorundrostat, and baxdrostat in the same heart failure model are not available in the published literature. However, a study on fadrozole in a rat model of congestive heart failure (CHF) induced by coronary artery ligation provides valuable insights into the potential efficacy of CYP11B2 inhibition.
Table 1: Effects of Fadrozole in a Rat Model of Congestive Heart Failure
| Parameter | Control (CHF) | Fadrozole (4 mg/kg/day) | Spironolactone (80 mg/kg/day) |
| Hemodynamics | |||
| Cardiac Output (mL/min) | 205 ± 12 | 258 ± 15 | 251 ± 13 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 28 ± 2 | 19 ± 1 | 21 ± 1 |
| Cardiac Remodeling | |||
| Left Ventricular Hypertrophy (LV weight/body weight, mg/g) | 3.2 ± 0.1 | 2.8 ± 0.1 | 2.8 ± 0.1 |
| Collagen Accumulation (%) | 8.5 ± 0.7 | 5.2 ± 0.4 | 5.5 ± 0.5 |
| Biomarkers | |||
| Plasma Aldosterone (pg/mL) | 450 ± 50 | 150 ± 20 | 1200 ± 120** |
| Plasma Renin Activity (ng/mL/h) | 15 ± 2 | 45 ± 5 | 50 ± 6* |
*p < 0.05 vs. Control (CHF); **p < 0.05 vs. Control (CHF) and Fadrozole. Data adapted from a study in rats with CHF induced by coronary artery ligation. Treatment was administered for 12 weeks.
The data demonstrates that fadrozole significantly improved cardiac function and attenuated adverse remodeling in a rat model of heart failure. Notably, while both fadrozole and the mineralocorticoid receptor antagonist spironolactone showed comparable beneficial effects on hemodynamics and cardiac structure, fadrozole directly reduced plasma aldosterone levels, whereas spironolactone led to a significant increase.
Newer Generation CYP11B2 Inhibitors: Lorundrostat and Baxdrostat
Lorundrostat and baxdrostat are highly selective, next-generation CYP11B2 inhibitors that have shown significant blood pressure-lowering effects in clinical trials for hypertension.[3][4][5][6]
Lorundrostat: This potent inhibitor has demonstrated a high selectivity for CYP11B2 over CYP11B1 (the enzyme for cortisol synthesis), minimizing the risk of off-target endocrine effects.[3] Clinical trials in patients with uncontrolled or resistant hypertension have shown that lorundrostat significantly reduces blood pressure.[4][7][8] While preclinical studies in heart failure models have not been extensively published, the robust anti-hypertensive effect and the targeted mechanism of action suggest potential benefits in mitigating the pathological effects of aldosterone on the heart.
Baxdrostat: Similar to lorundrostat, baxdrostat is a highly selective aldosterone synthase inhibitor.[6][9] It has been shown to effectively lower blood pressure in patients with treatment-resistant hypertension.[6] Of note, clinical trials are underway to evaluate the efficacy of baxdrostat in preventing heart failure in high-risk patients, indicating a strong rationale for its use in this indication.[5] However, specific preclinical data on its effects on cardiac remodeling and function in established heart failure models are not yet publicly available.
Signaling Pathways and Mechanism of Action
Aldosterone contributes to cardiac fibrosis and remodeling through a complex signaling network. Inhibition of CYP11B2 is expected to counter these effects by reducing aldosterone levels. The diagram below illustrates the key signaling pathways involved.
Caption: CYP11B2 Inhibition Signaling Pathway.
Experimental Protocols
The following are generalized protocols for inducing heart failure in rodent models, which are commonly used to evaluate the efficacy of therapeutic agents like CYP11B2 inhibitors.
Myocardial Infarction (MI) by Coronary Artery Ligation in Rats
This model induces heart failure through ischemic injury.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).[10]
-
Intubation and Ventilation: The animal is intubated and connected to a rodent ventilator.[10]
-
Thoracotomy: A left thoracotomy is performed to expose the heart.[10]
-
Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture.[10]
-
Closure: The chest is closed in layers, and the animal is allowed to recover.
-
Post-operative Care: Analgesics are administered to manage pain.
-
Evaluation: Cardiac function and remodeling are assessed at various time points post-surgery using techniques such as echocardiography, and histological analysis of heart tissue for fibrosis.[10]
Transverse Aortic Constriction (TAC) in Mice
This model induces pressure-overload heart failure.
-
Anesthesia and Preparation: Mice are anesthetized, and the surgical area is prepped.
-
Intubation and Ventilation: The mouse is intubated and ventilated.
-
Surgical Exposure: A midline cervical incision is made, and the aortic arch is carefully dissected.
-
Constriction: A ligature is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge to create a standardized stenosis. The needle is then removed.
-
Closure and Recovery: The incision is closed, and the animal is monitored during recovery.
-
Assessment: Development of cardiac hypertrophy and subsequent heart failure is monitored over several weeks using echocardiography and histological analysis.
Caption: General Experimental Workflow.
Conclusion
Inhibition of CYP11B2 is a compelling strategy for the treatment of heart failure, with preclinical data for fadrozole demonstrating significant improvements in cardiac function and a reduction in adverse remodeling. The newer, more selective inhibitors, lorundrostat and baxdrostat, have shown promise in clinical trials for hypertension, a major risk factor for heart failure. While direct comparative preclinical data in heart failure models for these newer agents are needed to fully assess their potential, their targeted mechanism of action and high selectivity suggest they could offer a significant therapeutic advantage. Further research and the publication of ongoing studies will be crucial to fully elucidate the comparative efficacy of these promising new therapies in the context of heart failure.
References
- 1. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 2. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapies for Treatment-Resistant Hypertension: A Review of Lorundrostat and Related Selective Aldosterone Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorundrostat Shows Positive Efficacy for Treatment of Hypertension | Cardio Care Today [cardiocaretoday.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. cardiometabolichealth.org [cardiometabolichealth.org]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. ADVANCE-HTN: Novel Lorundrostat Lowers SBP Compared to Placebo at 12 Weeks - American College of Cardiology [acc.org]
- 9. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The study of ISO induced heart failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyp11B2-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cyp11B2-IN-1 must adhere to stringent disposal protocols due to its environmental toxicity. This document provides essential, step-by-step guidance for the safe management and disposal of this compound, ensuring laboratory safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. The primary and mandatory disposal method for this compound and its containers is through an approved waste disposal plant.[1]
Key Disposal Procedures
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spillage cleanup materials, must be segregated from general laboratory waste.
-
Use clearly labeled, leak-proof containers for collecting this compound waste.
2. Spillage Management:
-
In the event of a spill, collect the spillage to prevent environmental release.[1]
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, during cleanup.
-
Absorb the spill with inert material and place it in the designated waste container.
3. Final Disposal:
-
The designated waste container holding this compound must be disposed of through a licensed and approved hazardous waste disposal facility.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safety and Handling Summary
A comprehensive understanding of the hazards associated with this compound is crucial for its safe handling and disposal. The following table summarizes key safety information derived from the material safety data sheet (MSDS).
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Aldosterone Synthesis Pathway and the Role of Cyp11B2
Cyp11B2, also known as aldosterone synthase, is a key enzyme in the biosynthesis of aldosterone.[2][3][4] this compound is an inhibitor of this enzyme. The following diagram illustrates the final steps of the aldosterone synthesis pathway, highlighting the critical role of Cyp11B2.
Caption: Aldosterone synthesis pathway highlighting the multi-functional role of CYP11B2.
References
Comprehensive Safety and Handling Protocol for Cyp11B2-IN-1
This document provides essential safety, handling, and disposal procedures for Cyp11B2-IN-1, a potent inhibitor of Aldosterone Synthase (CYP11B2). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the hazards before handling this compound. An accessible safety shower and eye wash station are mandatory in the work area.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn at all times when handling this compound.[1][2][3][4]
| PPE Category | Item | Specification and Use |
| Eye & Face Protection | Safety Goggles with Side-Shields | Required to protect from splashes. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2][4] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Gloves must be removed immediately after contact with the chemical. Wash hands before replacing gloves.[2] |
| Body Protection | Impervious Lab Coat | A buttoned lab coat should be worn to protect skin and clothing from potential spills.[1][5] |
| Respiratory Protection | Suitable Respirator | Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and dropped objects.[2][3][5] |
Operational and Handling Plan
3.1. Safe Handling Protocol Adherence to these procedural steps is mandatory to prevent accidental exposure and environmental release.
-
Preparation : Before handling, ensure all required PPE is correctly worn. Verify that a chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.[1]
-
Weighing and Reconstitution : Conduct all handling of the solid compound, including weighing and preparation of stock solutions, within a chemical fume hood to prevent inhalation of dust.[1] Avoid the formation of dust and aerosols.[1]
-
General Use : Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1] Wash hands and skin thoroughly after handling.[1]
-
Spill Management : In case of a spill, collect the spillage promptly.[1] Clean the area in a safe and approved manner. Keep the product away from drains, water courses, and soil.[1]
3.2. Storage Proper storage is crucial for maintaining the compound's stability and ensuring safety.
| Form | Storage Condition | Duration |
| Powder | -20°C | As specified by the supplier |
| In Solvent | -80°C | Up to 6 months[6] |
| In Solvent | -20°C | Up to 1 month[6] |
Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan
Dispose of this compound and its containers as hazardous waste. All disposal methods must comply with federal, state, and local regulations.[7]
-
Waste Segregation : Collect all waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Container Compatibility : Ensure the waste container is made of a material compatible with the waste being stored. The container must have a tightly fitting cap and be kept closed except when adding waste.[8]
-
Labeling : Label the waste container clearly with "Hazardous Waste" and list the chemical contents.
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[9] The primary method of disposal for such compounds is incineration.[9]
-
Environmental Precaution : Do not release into the environment.[1] Collect any spillage.[1]
Compound Potency and Selectivity
This compound is a highly potent inhibitor of CYP11B2 and exhibits selectivity over the closely related enzyme CYP11B1.
| Target | IC₅₀ Value | Description |
| CYP11B2 | 2.3 nM | Primary target; Aldosterone Synthase.[6] |
| CYP11B1 | 142 nM | Off-target; 11β-hydroxylase, responsible for cortisol synthesis.[6] |
Key Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the IC₅₀ of an inhibitor like this compound against CYP11B1 or CYP11B2 using adrenal homogenates.
-
Prepare Adrenal Homogenates : Obtain human or cynomolgus monkey adrenal homogenates (HAH or CAH) as a source of CYP11B1 and CYP11B2 enzymes.[10]
-
Reaction Mixture : Prepare a reaction mixture containing the adrenal homogenate, a buffer solution, and the appropriate substrate (e.g., 11-deoxycortisol for CYP11B1 or corticosterone for CYP11B2).[10]
-
Inhibitor Addition : Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixtures. Include a control group with no inhibitor.
-
Initiate Reaction : Start the enzymatic reaction, often by adding a cofactor like NADPH, and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop Reaction : Terminate the reaction by adding a stopping agent, such as a strong acid or an organic solvent.
-
Quantify Product : Measure the amount of product formed (e.g., cortisol for CYP11B1 or aldosterone for CYP11B2) using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualization of Aldosterone Synthesis Pathway
The following diagram illustrates the final steps in the synthesis of aldosterone, catalyzed by the enzyme CYP11B2 (Aldosterone Synthase), and indicates the point of inhibition by this compound. The CYP11B2 enzyme is responsible for converting deoxycorticosterone to aldosterone through several intermediate steps.[11][12]
References
- 1. This compound|1356479-78-1|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. addgene.org [addgene.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. osha.gov [osha.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
